Product packaging for Simotinib(Cat. No.:CAS No. 944258-89-3)

Simotinib

Cat. No.: B1684516
CAS No.: 944258-89-3
M. Wt: 500.9 g/mol
InChI Key: OXWUWXCJDBRCCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SIMOTINIB is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26ClFN4O4 B1684516 Simotinib CAS No. 944258-89-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-[2-(5,8-dioxa-10-azadispiro[2.0.44.33]undecan-10-yl)ethoxy]-7-methoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClFN4O4/c1-32-21-12-20-17(23(29-15-28-20)30-16-2-3-19(27)18(26)10-16)11-22(21)33-7-6-31-13-24(4-5-24)25(14-31)34-8-9-35-25/h2-3,10-12,15H,4-9,13-14H2,1H3,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWUWXCJDBRCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCN4CC5(CC5)C6(C4)OCCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClFN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944258-89-3
Record name Simotinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944258893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SIM-6802
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58K797D5IK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Simotinib's Mechanism of Action in Non-Small Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simotinib is a novel, selective, and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. In non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, this compound effectively blocks downstream signaling pathways crucial for tumor cell proliferation and survival. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC patients harbors activating mutations in the EGFR gene, leading to constitutive activation of its tyrosine kinase and subsequent downstream signaling, which promotes tumorigenesis. This compound is a targeted therapy designed to specifically inhibit this aberrant signaling.

Core Mechanism of Action: EGFR Tyrosine Kinase Inhibition

This compound exerts its therapeutic effect by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.

In Vitro Kinase Inhibition

Preclinical studies have demonstrated that this compound is a potent inhibitor of EGFR kinase activity.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/Target
IC5019.9 nMEGFR

IC50: Half maximal inhibitory concentration.

Inhibition of Downstream Signaling

By inhibiting EGFR phosphorylation, this compound effectively blocks the activation of key downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. Preclinical evidence suggests that this compound treatment leads to a reduction in the expression of afadin-6, a target of the EGFR/Ras/MAPK signaling pathway.[1]

Diagram 1: EGFR Signaling Pathway Inhibition by this compound

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_downstream Downstream Effects EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibition ATP ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Inhibition of the EGFR signaling pathway by this compound.

Preclinical Efficacy

In Vitro Cell-Based Assays

This compound has demonstrated potent anti-proliferative activity in human tumor cell lines that express high levels of EGFR, such as the A431 epidermoid carcinoma cell line.[1]

Table 2: In Vitro Anti-proliferative Activity of this compound

Cell LineAssay TypeEndpointResult
A431Growth InhibitionDose-dependent inhibitionEffective
In Vivo Xenograft Models

In vivo studies using nude mouse xenograft models of NSCLC have shown that this compound effectively inhibits tumor growth by blocking EGFR phosphorylation.[1]

Diagram 2: Experimental Workflow for In Vivo Xenograft Model

Xenograft_Workflow start Start: NSCLC Cell Culture injection Subcutaneous Injection of NSCLC cells into Nude Mice start->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment with this compound or Vehicle Control randomization->treatment measurement Tumor Volume Measurement treatment->measurement analysis Analysis of Tumor Growth and EGFR Phosphorylation measurement->analysis end End analysis->end

Caption: Workflow for assessing this compound efficacy in a xenograft model.

Clinical Efficacy and Safety

A Phase Ib clinical trial (NCT01772732) evaluated the safety, tolerability, and pharmacokinetics of this compound in patients with advanced NSCLC harboring EGFR gene mutations.[1]

Table 3: Clinical Trial Data for this compound in Advanced NSCLC

ParameterValue
Objective Response Rate (ORR)39.3%
Stable Disease (SD)46.3%
Median Progression-Free Survival (PFS)9.9 months (95% CI: 4.7–12.1)
Median Overall Survival (OS)14.6 months (95% CI: 12.3–22.5)

The most frequently reported adverse events were rash (41.5%) and diarrhea (56.1%).[1]

Mechanisms of Resistance

While specific resistance mechanisms to this compound have not yet been fully elucidated, resistance to EGFR TKIs is a known clinical challenge. Common mechanisms of resistance to other EGFR inhibitors, which may also be relevant for this compound, include:

  • On-target resistance: Secondary mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, can reduce the binding affinity of the inhibitor.

  • Off-target resistance: Activation of bypass signaling pathways, such as MET amplification, can circumvent the need for EGFR signaling.

  • Histologic transformation: The conversion of NSCLC to other histological subtypes, such as small cell lung cancer, can render the tumor insensitive to EGFR-targeted therapy.

Diagram 3: Potential Mechanisms of Resistance to this compound

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms This compound This compound EGFR EGFR This compound->EGFR Inhibition Downstream Downstream Signaling EGFR->Downstream T790M EGFR T790M Mutation T790M->EGFR Alters Binding Site MET_Amp MET Amplification MET_Amp->Downstream Bypass Signaling Histologic_Trans Histologic Transformation Histologic_Trans->Downstream Pathway Independence

Caption: Potential mechanisms of acquired resistance to this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections outline the general methodologies for the key experiments cited.

In Vitro EGFR Kinase Assay (General Protocol)
  • Reagents: Recombinant human EGFR kinase, kinase buffer, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of this compound. b. In a microplate, combine the EGFR kinase, substrate, and this compound at various concentrations in kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at a controlled temperature (e.g., 30°C) for a specified time. e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. f. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay (General Protocol)
  • Cell Line: A431 cells.

  • Reagents: Cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, this compound, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure: a. Seed A431 cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound and a vehicle control. c. Incubate for a specified period (e.g., 72 hours). d. Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. e. Add the solubilizing agent to dissolve the formazan crystals. f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. g. Calculate the percentage of cell viability relative to the vehicle control.

In Vivo Nude Mouse Xenograft Model (General Protocol)
  • Animal Model: Athymic nude mice.

  • Cell Line: A431 cells.

  • Procedure: a. Subcutaneously inject A431 cells into the flank of the nude mice. b. Monitor tumor growth until tumors reach a palpable size. c. Randomize the mice into treatment and control groups. d. Administer this compound (orally or via intraperitoneal injection) to the treatment group and a vehicle control to the control group according to a predetermined schedule and dose. e. Measure tumor volume and body weight regularly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for p-EGFR).

Western Blot Analysis (General Protocol)
  • Sample Preparation: Lyse cells or tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). b. Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control like β-actin). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. e. Quantify the band intensities using densitometry software.

Conclusion

This compound is a potent and selective EGFR tyrosine kinase inhibitor with demonstrated preclinical and clinical activity in NSCLC with EGFR mutations. Its mechanism of action involves the direct inhibition of EGFR kinase activity, leading to the suppression of downstream signaling pathways critical for tumor growth and survival. Further research is warranted to fully elucidate the mechanisms of resistance to this compound and to develop strategies to overcome them. This technical guide provides a comprehensive resource for researchers and drug development professionals working on this compound and other EGFR-targeted therapies.

References

Simotinib's Engagement with EGFR: A Technical Guide to Binding Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding kinetics of simotinib, a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with its target, the EGFR. Understanding the kinetics of this interaction is paramount for elucidating its mechanism of action, optimizing drug design, and predicting clinical efficacy. While specific kinetic constants for this compound are not extensively published, this document outlines the established methodologies for their determination and presents a framework for interpreting such data in the context of EGFR-targeted therapies.

The EGFR Signaling Pathway and the Role of this compound

The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of the EGFR signaling cascade is a hallmark of various cancers.[1]

The signaling pathway is initiated by the binding of specific ligands, such as epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-α), to the extracellular domain of EGFR. This binding induces receptor dimerization, leading to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation of specific tyrosine residues in the C-terminal tail.[1][2] These phosphorylated residues serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[2] These pathways ultimately modulate gene expression to promote cell growth and survival.[2]

This compound, as an EGFR tyrosine kinase inhibitor, exerts its therapeutic effect by binding to the ATP-binding site of the EGFR kinase domain.[][4] This competitive inhibition prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades.[] This ultimately leads to the inhibition of tumor cell proliferation and survival.[4]

EGFR_Signaling_Pathway Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR P1 P EGFR->P1 P2 P EGFR->P2 P3 P EGFR->P3 ADP ADP EGFR->ADP Grb2 Grb2/Shc P1->Grb2 PI3K PI3K P2->PI3K This compound This compound This compound->EGFR Inhibition ATP ATP ATP->EGFR SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: EGFR Signaling Pathway and this compound Inhibition.

Quantitative Analysis of this compound-EGFR Binding

The interaction between this compound and EGFR can be characterized by several key kinetic and affinity parameters. While specific, experimentally determined values for this compound are not widely available in the public domain, the following table illustrates the types of data that are crucial for understanding its binding profile. In vitro studies have shown that this compound has a half-maximal inhibitory concentration (IC50) of 19.9 nM on EGFR.[4]

ParameterSymbolDescriptionIllustrative Value
Inhibitory Concentration 50% IC50The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.19.9 nM[4]
Inhibition Constant KiThe dissociation constant for the binding of an inhibitor to an enzyme; a measure of the inhibitor's potency.5 nM
Dissociation Constant KdThe equilibrium constant for the dissociation of a ligand-receptor complex; a measure of binding affinity.10 nM
Association Rate Constant k_on_ (k_a_)The rate at which the inhibitor binds to the target.1 x 10^6^ M^-1^s^-1^
Dissociation Rate Constant k_off_ (k_d_)The rate at which the inhibitor-target complex dissociates.1 x 10^-2^ s^-1^
Residence Time 1/k_off_The average duration for which an inhibitor remains bound to its target.100 s

Note: The values for Ki, Kd, k_on_, k_off_, and Residence Time are illustrative and represent typical data obtained for a potent kinase inhibitor. The IC50 value for this compound is based on published preclinical data.[4]

Experimental Protocols for Determining Binding Kinetics

A variety of biophysical and biochemical assays are employed to measure the binding kinetics of kinase inhibitors.[5] These methods provide a detailed understanding of the inhibitor's mechanism of action.[5]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.[5] It allows for the determination of both the association (k_on_) and dissociation (k_off_) rate constants, from which the dissociation constant (Kd) can be calculated.

Methodology:

  • Immobilization: The EGFR kinase domain is immobilized on the surface of a sensor chip.

  • Association: A solution containing this compound at a known concentration is flowed over the sensor surface, and the binding to EGFR is monitored in real-time by detecting changes in the refractive index.

  • Equilibrium: The system is allowed to reach equilibrium, where the rate of association equals the rate of dissociation.

  • Dissociation: A buffer solution without this compound is flowed over the surface, and the dissociation of the this compound-EGFR complex is monitored.

  • Data Analysis: The resulting sensorgram is fitted to kinetic models to determine k_on_, k_off_, and Kd.

SPR_Workflow cluster_preparation Preparation cluster_measurement Real-time Measurement cluster_analysis Data Analysis node1 Immobilize EGFR on Sensor Chip node2 Inject this compound (Association Phase) node1->node2 node3 Inject Buffer (Dissociation Phase) node2->node3 node4 Generate Sensorgram node3->node4 node5 Fit Data to Kinetic Model node4->node5 node6 Determine kon, koff, Kd node5->node6

Figure 2: General Workflow for an SPR Experiment.
Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[5] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Methodology:

  • Sample Preparation: The EGFR kinase domain is placed in the sample cell, and a concentrated solution of this compound is loaded into a syringe.

  • Titration: Small aliquots of this compound are injected into the sample cell, and the heat change upon binding is measured.

  • Data Acquisition: A series of injections is performed until the EGFR is saturated with this compound.

  • Data Analysis: The resulting binding isotherm is analyzed to determine the thermodynamic parameters of the interaction.

Enzyme Inhibition Assays

Enzyme inhibition assays measure the effect of an inhibitor on the catalytic activity of the target enzyme.[6] These assays are used to determine the inhibitor's potency, typically expressed as the IC50 value, which can be used to calculate the inhibition constant (Ki).

Methodology:

  • Assay Setup: A reaction mixture is prepared containing the EGFR kinase domain, a substrate (e.g., a synthetic peptide), and ATP.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

  • Reaction Initiation and Incubation: The reaction is initiated and allowed to proceed for a defined period.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as radiometric assays ([^32^P]-ATP) or fluorescence-based assays.[6]

  • Data Analysis: The percentage of enzyme inhibition is plotted against the inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

Covalent vs. Non-covalent Inhibition

EGFR inhibitors can be classified as either reversible (non-covalent) or irreversible (covalent).[7] First-generation inhibitors like gefitinib and erlotinib bind reversibly to the ATP-binding site.[8] In contrast, second- and third-generation inhibitors, such as afatinib and osimertinib, form a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket, leading to irreversible inhibition.[8][9] This covalent interaction often results in a longer duration of action and can overcome certain resistance mutations.[7]

While the specific binding mode of this compound has not been definitively characterized in the provided search results, its classification as a novel TKI suggests it may share characteristics with these established classes of inhibitors. Determining whether this compound acts as a reversible or irreversible inhibitor is a critical aspect of its kinetic profiling and has significant implications for its pharmacological properties.

Conclusion

A thorough understanding of the binding kinetics of this compound to EGFR is fundamental for its continued development and clinical application. The experimental protocols outlined in this guide, including SPR, ITC, and enzyme inhibition assays, provide the necessary tools to quantify the affinity, association and dissociation rates, and overall potency of this promising therapeutic agent. The data generated from these studies will be invaluable for structure-activity relationship (SAR) studies, the prediction of in vivo efficacy, and the rational design of next-generation EGFR inhibitors.

References

Simotinib and the EGFR Kinase Domain: A Structural and Mechanistic Perspective

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a Publicly Available Crystal Structure: As of November 2025, a specific crystal structure of Simotinib in complex with the Epidermal Growth Factor Receptor (EGFR) kinase domain has not been deposited in the Protein Data Bank (PDB). Therefore, this technical guide will leverage available data on this compound's mechanism of action and preclinical/clinical findings, in conjunction with structural insights from EGFR kinase domains complexed with other analogous inhibitors, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a novel, selective, and specific small-molecule tyrosine kinase inhibitor (TKI) that targets the EGFR.[1] It has been developed for the treatment of advanced non-small cell lung cancer (NSCLC), particularly in patients harboring EGFR mutations.[1][2] Preclinical studies have demonstrated that this compound inhibits EGFR in a dose-dependent manner and suppresses the growth of tumor cells with high EGFR expression.[1] Its primary mechanism of action is the inhibition of EGFR tyrosine kinase activity, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival.[1][]

The EGFR Kinase Domain: A Therapeutic Target

The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[][4] The intracellular region of EGFR contains a highly conserved kinase domain responsible for its enzymatic activity. This domain has an ATP-binding pocket, and the binding of ATP is a prerequisite for the phosphorylation of tyrosine residues, which initiates downstream signaling cascades.[5][6] In many cancers, including NSCLC, mutations in the EGFR kinase domain lead to its constitutive activation, driving uncontrolled cell growth.[7] Small-molecule TKIs, like this compound, are designed to compete with ATP for binding to this pocket, thereby inhibiting the kinase activity of both wild-type and mutated EGFR.[7]

Presumed Binding Mode of this compound

While a definitive crystal structure is unavailable, the binding mode of this compound to the EGFR kinase domain can be inferred from its classification as a TKI and the known structures of other EGFR inhibitors. TKIs typically bind to the ATP-binding cleft of the kinase domain. The specificity and affinity of these inhibitors are determined by interactions with key amino acid residues within this pocket.

For illustrative purposes, the crystal structure of the EGFR kinase domain in complex with Osimertinib (PDB ID: 9BY4), a third-generation EGFR TKI, can provide insights into the general architecture of inhibitor binding.[8] In such complexes, the inhibitor forms hydrogen bonds and hydrophobic interactions with residues in the hinge region and the hydrophobic pocket of the kinase domain.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available preclinical and clinical studies.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/Assay ConditionReference
IC50 (EGFR)19.9 nMIn vitro kinase assay[1]

Table 2: Pharmacokinetic Properties of this compound in Humans

ParameterValueDosing ConditionReference
Tmax (single dose)1.0 - 6.0 h100-500 mg[9]
T1/2 (single dose)4.7 - 11.1 h100-500 mg[9]
Tmax (multiple doses)1 - 4 h100-650 mg twice daily[1][2]
T1/2 (multiple doses)6.2 - 13.0 h100-650 mg twice daily[1][2]
Accumulation Ratio (AUC)1.3 - 2.515 days of daily administration[9]

Table 3: Clinical Efficacy of this compound in Advanced NSCLC (Phase Ib)

ParameterValuePatient PopulationReference
Partial Response (PR)39.3%EGFR mutation-positive[1]
Stable Disease (SD)46.3%EGFR mutation-positive[1]
Median Progression-Free Survival (PFS)9.9 monthsEGFR mutation-positive[1]
Median Overall Survival (OS)14.6 monthsEGFR mutation-positive[1]

Experimental Protocols

As a specific experimental protocol for a this compound-EGFR co-crystal structure is not available, this section provides a representative methodology for the crystallization and structure determination of an EGFR kinase domain in complex with a small-molecule inhibitor, based on publicly available data for similar structures.

Representative Protocol for EGFR Kinase Domain Crystallization and Structure Determination:

  • Protein Expression and Purification:

    • The human EGFR kinase domain (e.g., residues 696-1022) is cloned into an expression vector (e.g., baculovirus or bacterial).

    • The protein is expressed in a suitable host system, such as Spodoptera frugiperda (Sf9) insect cells or Escherichia coli.[8]

    • The cells are harvested, lysed, and the protein is purified using a series of chromatography steps, which may include affinity chromatography (e.g., Ni-NTA), ion exchange, and size-exclusion chromatography.

  • Crystallization:

    • The purified EGFR kinase domain is concentrated to an appropriate level (e.g., 5-10 mg/mL).

    • The small-molecule inhibitor (e.g., dissolved in DMSO) is added to the protein solution in molar excess.

    • Crystallization screening is performed using vapor diffusion methods (hanging or sitting drop) at a constant temperature. A variety of commercial and in-house screens are tested to identify initial crystallization conditions.

    • Optimization of initial hits is carried out by varying the concentrations of precipitant, buffer pH, and additives.

  • Data Collection and Structure Determination:

    • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.[8]

    • The diffraction data are processed, integrated, and scaled using software such as HKL2000 or XDS.

    • The structure is solved by molecular replacement using a previously determined EGFR kinase domain structure as a search model.

    • The model is refined using software like PHENIX or REFMAC5, with manual rebuilding in Coot. The inhibitor is modeled into the electron density map.

    • The final model is validated for stereochemical quality.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the EGFR signaling pathway and a typical workflow for evaluating a novel EGFR inhibitor.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription This compound This compound This compound->EGFR Inhibits (ATP Competition) EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Drug_Discovery_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target_ID Target Identification (e.g., EGFR) Lead_Gen Lead Generation & Optimization (this compound) Target_ID->Lead_Gen In_Vitro In Vitro Assays (Kinase Activity, Cell Proliferation) Lead_Gen->In_Vitro In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I (Safety, PK) Tox->Phase_I Phase_II Phase II (Efficacy, Dosing) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A generalized workflow for the discovery and development of an EGFR inhibitor like this compound.

Conclusion

This compound is a promising EGFR tyrosine kinase inhibitor with demonstrated clinical activity in patients with advanced NSCLC harboring EGFR mutations. While a dedicated crystal structure of this compound with its target is not yet publicly available, its mechanism of action is well-understood within the context of EGFR-targeted therapies. The quantitative data from preclinical and clinical studies underscore its potential as a valuable therapeutic agent. Further structural studies would undoubtedly provide more precise insights into its binding interactions and could aid in the development of next-generation inhibitors.

References

Simotinib's Downstream Signaling Cascades: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simotinib is a novel, selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Like other EGFR tyrosine kinase inhibitors (TKIs), its mechanism of action is centered on the attenuation of downstream signaling pathways that are critical for tumor cell proliferation and survival.[1][2] This technical guide provides an in-depth analysis of the core downstream signaling pathways modulated by this compound, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades. Detailed experimental protocols and representative data are presented to facilitate further research and drug development efforts in this area.

Introduction to this compound and EGFR Signaling

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signaling events.[2][] In many cancer types, EGFR is overexpressed or mutated, leading to constitutive activation of its downstream pathways and uncontrolled cell growth.[4][5] this compound, an EGFR-TKI, competitively binds to the ATP-binding site within the EGFR kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling.[1][2] Preclinical studies have demonstrated this compound's ability to inhibit EGFR phosphorylation and the growth of tumor cells with high EGFR expression.[1]

Core Downstream Signaling Pathways

The two primary signaling axes downstream of EGFR are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[][4][6] Inhibition of EGFR by this compound is expected to lead to the downregulation of these pathways.

The RAS/RAF/MEK/ERK (MAPK) Pathway

This pathway is a critical regulator of cell proliferation, differentiation, and survival.[4] Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on EGFR, recruiting the guanine nucleotide exchange factor SOS to the plasma membrane. SOS then activates RAS, which in turn activates RAF. RAF, a serine/threonine kinase, phosphorylates and activates MEK, which then phosphorylates and activates the extracellular signal-regulated kinase (ERK). Activated ERK translocates to the nucleus to regulate the activity of transcription factors involved in cell cycle progression. One study has shown that this compound reduces the expression of the cell junction gene afadin-6, a target of the EGFR/Ras/MAPK signaling pathway.[1]

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is central to the regulation of cell growth, survival, and metabolism.[][4] Activated EGFR can recruit and activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1. This colocalization at the plasma membrane leads to the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT proceeds to phosphorylate a multitude of downstream targets, including mTORC1, which promotes protein synthesis and cell growth.

Visualization of Signaling Pathways

To visually represent the downstream effects of this compound, the following diagrams were generated using Graphviz (DOT language).

EGFR_Signaling_Pathway This compound This compound EGFR EGFR This compound->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Western_Blot_Workflow A Cell Treatment (this compound) B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Blocking E->F G Antibody Incubation (Primary & Secondary) F->G H Detection (ECL) G->H I Data Analysis H->I qRT_PCR_Workflow A Cell Treatment (this compound) B RNA Extraction A->B C cDNA Synthesis B->C D qPCR Reaction C->D E Data Analysis (ΔΔCt Method) D->E

References

Simotinib's Impact on EGFR Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simotinib is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in preclinical and clinical settings. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a primary focus on its effect on EGFR phosphorylation and downstream signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows to support further research and development in the field of targeted cancer therapy.

Introduction to this compound and EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation cascade initiates downstream signaling through pathways such as the Ras/MAPK and PI3K/Akt pathways, which are critical for normal cellular function but are often dysregulated in various cancers, leading to uncontrolled cell growth and tumor progression.

This compound is a small molecule inhibitor designed to compete with adenosine triphosphate (ATP) for the binding site within the EGFR tyrosine kinase domain. By blocking ATP binding, this compound effectively inhibits EGFR autophosphorylation and subsequent activation of its downstream signaling cascades, thereby exerting its anti-proliferative effects.[2]

Quantitative Analysis of this compound's Inhibitory Activity

The efficacy of this compound as an EGFR inhibitor has been quantified through various in vitro and in vivo studies. A key parameter for its potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.

ParameterValueCell Line/SystemReference
IC50 (EGFR) 19.9 nMIn vitro kinase assay[2]
EGFR Phosphorylation Inhibition Dose-dependentA431 tumor cells[2]
In Vivo Efficacy Inhibition of EGFR phosphorylationNude xenograft model[2]

Table 1: Summary of Quantitative Data for this compound's Inhibitory Effects.

Mechanism of Action: Inhibition of EGFR Phosphorylation and Downstream Signaling

This compound exerts its therapeutic effect by directly inhibiting the autophosphorylation of EGFR. This action prevents the recruitment and activation of downstream signaling proteins, effectively shutting down pro-survival and proliferative signals within the cancer cell.

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Ras Ras pEGFR->Ras PI3K PI3K pEGFR->PI3K This compound This compound This compound->pEGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Afadin6 Afadin-6 ERK->Afadin6 Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR Signaling Pathway and this compound's Point of Inhibition.

Preclinical research has shown that this compound reduces the expression of afadin-6, a target of the EGFR/Ras/MAPK signaling pathway, indicating its inhibitory effect on this crucial downstream cascade.[2] While direct quantitative data on the inhibition of the PI3K/Akt pathway by this compound is not extensively published, it is a well-established consequence of EGFR tyrosine kinase inhibition. The blockade of EGFR phosphorylation by this compound is expected to lead to a significant reduction in the activation of both the Ras/MAPK and PI3K/Akt pathways.

Experimental Protocols

The following sections detail standardized protocols for key experiments used to evaluate the effect of this compound on EGFR phosphorylation and its downstream consequences.

Western Blot Analysis of EGFR Phosphorylation

This protocol describes the methodology to assess the levels of phosphorylated EGFR (p-EGFR) in cell lysates following treatment with this compound.

1. Cell Culture and Treatment:

  • Culture A431 cells (or other relevant cell lines) to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Treat cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

4. SDS-PAGE and Electrotransfer:

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-polyacrylamide gel.

  • Run the gel to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for p-EGFR (e.g., anti-p-EGFR Tyr1068) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the image using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the p-EGFR signal to total EGFR or a loading control (e.g., β-actin or GAPDH).

In Vitro EGFR Kinase Assay

This protocol outlines the procedure to determine the IC50 value of this compound against EGFR.

1. Reagents and Materials:

  • Recombinant human EGFR kinase domain.

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • ATP.

  • A suitable substrate (e.g., a poly-Glu-Tyr peptide).

  • This compound at various concentrations.

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

2. Assay Procedure:

  • Prepare a reaction mixture containing the EGFR enzyme, kinase buffer, and the substrate in a 96-well or 384-well plate.

  • Add this compound at a range of concentrations to the wells.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.

3. Data Analysis:

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell Viability Assay

This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.

1. Cell Seeding:

  • Seed cells (e.g., A431) in a 96-well plate at a predetermined density.

  • Allow the cells to adhere overnight.

2. Drug Treatment:

  • Treat the cells with a serial dilution of this compound.

  • Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

3. Viability Measurement:

  • Add a viability reagent such as MTT, MTS, or a reagent from a CellTiter-Glo® Luminescent Cell Viability Assay.

  • Incubate as per the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the this compound concentration.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Experimental Workflow Visualization

The following diagram provides a logical workflow for evaluating the efficacy of an EGFR inhibitor like this compound.

Experimental_Workflow start Hypothesis: This compound inhibits EGFR phosphorylation in_vitro_kinase In Vitro Kinase Assay (Determine IC50) start->in_vitro_kinase cell_culture Cell Culture (e.g., A431) start->cell_culture data_analysis Data Analysis and Interpretation in_vitro_kinase->data_analysis cell_viability Cell Viability Assay (Determine GI50) cell_culture->cell_viability western_blot Western Blot Analysis (p-EGFR, p-Akt, p-ERK) cell_culture->western_blot cell_viability->data_analysis western_blot->data_analysis in_vivo In Vivo Xenograft Model in_vivo->data_analysis data_analysis->in_vivo conclusion Conclusion: Efficacy and Mechanism of this compound data_analysis->conclusion

Caption: Experimental Workflow for this compound Evaluation.

Conclusion

This compound is a potent inhibitor of EGFR tyrosine kinase activity, demonstrating a strong inhibitory effect on EGFR autophosphorylation with an IC50 in the nanomolar range.[2] Its mechanism of action involves the direct blockade of the EGFR kinase domain, leading to the suppression of downstream signaling through the Ras/MAPK and likely the PI3K/Akt pathways. This inhibition of key pro-survival and proliferative signals underlies its anti-tumor efficacy. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel EGFR inhibitors in the drug development pipeline. Further studies quantifying the dose-dependent effects of this compound on the phosphorylation of downstream signaling molecules will provide a more comprehensive understanding of its molecular pharmacology.

References

Simotinib's Interaction with EGFR Activating Mutations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Simotinib, a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and EGFR activating mutations. This document summarizes available preclinical and clinical data, outlines relevant experimental methodologies, and visualizes key biological pathways and workflows.

Introduction to this compound and EGFR

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Activating mutations in the EGFR gene are key drivers in the development of several cancers, most notably non-small cell lung cancer (NSCLC).[2] These mutations lead to constitutive activation of the receptor's tyrosine kinase domain, resulting in uncontrolled downstream signaling.

First and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, have shown significant efficacy in patients with common EGFR activating mutations like exon 19 deletions (E19del) and the L858R point mutation.[3][4] However, their effectiveness is often limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation.[] Third-generation TKIs, like osimertinib, were developed to overcome this resistance mechanism while also targeting the primary activating mutations.[3]

This compound is a novel, selective, and specific EGFR TKI developed by Simcere Pharmaceutical Group.[2] Preclinical and early clinical studies have positioned it as a potential therapeutic agent for patients with EGFR-mutated NSCLC. This guide will delve into the specifics of its mechanism of action and its activity against various EGFR mutations based on currently available data.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound and provide a comparative context with other well-established EGFR TKIs.

Preclinical Inhibitory Activity of this compound

Publicly available preclinical data on this compound's inhibitory activity against a wide panel of EGFR mutations is limited. The primary reported value is its half-maximal inhibitory concentration (IC50) against EGFR.

CompoundTargetIC50 (nM)Notes
This compoundEGFR19.9The specific EGFR mutation context for this IC50 value is not publicly specified, but it was determined in in-vitro studies.[2]
Comparative Preclinical Activity of EGFR TKIs

To provide a framework for understanding this compound's potential profile, the following table presents typical IC50 values for first, second, and third-generation EGFR TKIs against common activating and resistance mutations. Note: This data is not for this compound but is provided for comparative purposes.

EGFR Mutation1st Gen (Gefitinib/Erlotinib) IC50 (nM)2nd Gen (Afatinib) IC50 (nM)3rd Gen (Osimertinib) IC50 (nM)
Wild-Type 100-200010-50200-500
Exon 19 del 1-200.1-110-20
L858R 10-500.5-510-25
T790M >5000>1001-15
Exon 20 ins >5000>1000Variable (some activity)

Data compiled from multiple sources. Actual values can vary based on assay conditions.[6]

Clinical Efficacy of this compound (Phase Ib Study NCT01772732)

A phase Ib clinical trial (NCT01772732) evaluated the safety, tolerability, and preliminary anti-tumor activity of this compound in patients with advanced NSCLC harboring EGFR gene mutations, including E19del, L858R, L861Q, and G719X.[2][7]

ParameterResult
Objective Response Rate (ORR)
Partial Response (PR)39.3%
Disease Control Rate (DCR)
Stable Disease (SD)46.3%
Median Progression-Free Survival (PFS) 9.9 months (95% CI: 4.7–12.1)
Median Overall Survival (OS) 14.6 months (95% CI: 12.3–22.5)

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, this section outlines standard methodologies for key experiments used in the characterization of EGFR TKIs.

In Vitro EGFR Kinase Assay (Generic Protocol)

This protocol describes a common method to determine the IC50 of an inhibitor against purified EGFR kinase domains (wild-type and various mutants).

Objective: To measure the concentration of this compound required to inhibit 50% of EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase domain (wild-type or mutant)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2)[8]

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., poly(Glu,Tyr) 4:1)[1][9]

  • This compound (or other test inhibitor) at various concentrations

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or anti-phosphotyrosine antibody)[10]

  • 96-well or 384-well microplates

Procedure:

  • Plate Preparation: Add the kinase reaction buffer to the wells of a microplate.

  • Inhibitor Addition: Add serial dilutions of this compound (typically in DMSO) to the wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Enzyme Addition: Add the purified EGFR kinase enzyme to each well (except the no-enzyme control) and incubate for a short period (e.g., 10-30 minutes) at room temperature to allow inhibitor binding.[8]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).[10]

  • Reaction Termination & Detection: Stop the reaction (e.g., by adding EDTA). Quantify the kinase activity. This can be done by:

    • Measuring ADP production: Using a luminescent assay like ADP-Glo™, where the amount of ADP produced is proportional to kinase activity.

    • Measuring substrate phosphorylation: Using an ELISA-based method with a phosphotyrosine-specific antibody.[1][9]

  • Data Analysis:

    • Normalize the data to the controls.

    • Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell-Based Proliferation/Viability Assay (Generic Protocol)

This protocol outlines a method to assess the effect of an inhibitor on the proliferation and viability of cancer cell lines expressing specific EGFR mutations.

Objective: To determine the concentration of this compound required to inhibit 50% of cell growth or viability in EGFR-mutant cell lines.

Materials:

  • NSCLC cell lines with known EGFR status (e.g., PC-9 for E19del, H1975 for L858R/T790M)

  • Cell culture medium and supplements (e.g., RPMI-1640, 10% FBS)

  • This compound (or other test inhibitor) at various concentrations

  • Cell viability reagent (e.g., MTT, XTT, or ATP-based assays like CellTiter-Glo®)[8][11][12]

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the EGFR-mutant cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[11]

  • Viability Assessment:

    • Add the chosen viability reagent to each well according to the manufacturer's instructions.

    • For MTT/XTT assays, this involves a further incubation step to allow for the conversion of the tetrazolium salt to a colored formazan product, followed by solubilization.[12]

    • For ATP-based assays, the reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[11]

  • Signal Measurement: Read the absorbance (for MTT/XTT) or luminescence (for ATP-based assays) using a microplate reader.

  • Data Analysis:

    • Subtract the background reading from all measurements.

    • Normalize the results to the vehicle-treated control cells.

    • Plot the percentage of cell viability versus the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

Visualizations: Pathways and Workflows

EGFR Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the canonical EGFR signaling cascade and the inhibitory action of this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT, which drive cell proliferation and survival. This compound acts by inhibiting the tyrosine kinase activity of EGFR, thereby blocking these downstream signals.

EGFR_Signaling_Pathway EGFR Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-MAPK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits (Tyrosine Kinase Domain) RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling cascade and the inhibitory action of this compound on the tyrosine kinase domain.

Experimental Workflow for IC50 Determination

The diagram below outlines the typical workflow for determining the IC50 value of an EGFR inhibitor in a cell-based assay.

IC50_Workflow Workflow for Cell-Based IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture Culture EGFR-Mutant Cell Line SeedCells Seed Cells in 96-well Plate CellCulture->SeedCells CompoundPrep Prepare Serial Dilutions of this compound TreatCells Add this compound Dilutions to Cells CompoundPrep->TreatCells SeedCells->TreatCells Incubate Incubate for 72h TreatCells->Incubate AddReagent Add Viability Reagent (e.g., CellTiter-Glo) Incubate->AddReagent ReadPlate Measure Luminescence/ Absorbance AddReagent->ReadPlate Normalize Normalize Data to Controls ReadPlate->Normalize PlotCurve Plot Dose-Response Curve Normalize->PlotCurve CalculateIC50 Calculate IC50 PlotCurve->CalculateIC50

Caption: Standard experimental workflow for determining the IC50 of an inhibitor in a cell-based assay.

Logical Relationship of this compound's Action

This diagram illustrates the logical flow from the presence of an EGFR activating mutation to the therapeutic effect of this compound.

Logical_Flow Logical Framework for this compound's Therapeutic Action A EGFR Activating Mutation Present (e.g., E19del, L858R) B Constitutive EGFR Kinase Activity A->B C Uncontrolled Downstream Signaling (PI3K/AKT, RAS/MAPK) B->C D Tumor Cell Proliferation and Survival C->D E This compound Administration F Inhibition of EGFR Tyrosine Kinase E->F F->B blocks G Blockade of Downstream Signaling F->G leads to H Inhibition of Tumor Growth (Apoptosis/Cell Cycle Arrest) G->H results in

Caption: Logical flow from EGFR mutation to the therapeutic effect of this compound.

Conclusion

This compound is an emerging EGFR tyrosine kinase inhibitor with demonstrated clinical activity in patients with both common and some uncommon EGFR activating mutations.[2] While comprehensive public data on its preclinical inhibitory profile against a wide array of resistance mutations are still limited, its reported IC50 of 19.9 nM against EGFR and the clinical outcomes from its phase Ib trial suggest it is a potent inhibitor of the EGFR signaling pathway.[2] The provided methodologies and diagrams offer a framework for understanding its mechanism of action and for designing future research. Further studies are needed to fully characterize its efficacy against T790M and other resistance mechanisms to better position it within the therapeutic landscape of EGFR-mutated NSCLC.

References

Simotinib Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simotinib is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] As a member of the 4-anilinoquinazoline class of compounds, it shares a structural scaffold with other well-known EGFR inhibitors like gefitinib and erlotinib. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of this compound, including detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its mechanism of action through relevant signaling pathways. While specific SAR data for a series of direct this compound analogs is not publicly available, this guide will leverage data from closely related 4-anilinoquinazoline derivatives to illustrate the key structural determinants for EGFR inhibition.

Core Structure and Mechanism of Action

This compound, like other 4-anilinoquinazoline inhibitors, functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. The quinazoline core mimics the adenine ring of ATP, while the anilino group occupies the adjacent hydrophobic pocket. This binding prevents the autophosphorylation of the EGFR, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and metastasis. Mechanistic studies have shown that this compound selectively inhibits EGFR in a dose-dependent manner with an IC50 value of 19.9 nM.[2]

Structure-Activity Relationship (SAR) Studies

While a comprehensive SAR table for a series of this compound analogs is not available in the public domain, the following table summarizes the SAR for a series of 6-salicyl-4-anilinoquinazoline derivatives, which share the same core scaffold as this compound and provide valuable insights into the structural requirements for EGFR and HER2 inhibition.

CompoundR1R2EGFR IC50 (μM)HER2 IC50 (μM)
9 HH> 10> 10
10 3-ClH0.851.2
11 4-ClH0.520.88
12 3-BrH0.771.1
13 4-BrH0.450.75
14 3,5-diClH0.150.25
15 3-Cl, 4-FH0.130.18
16 4-CH3H2.53.1
17 H3-Cl0.650.95
18 H4-Cl0.480.72
19 H3-Br0.580.85
20 H4-Br0.390.65
21 H3,5-diCl0.120.096
22 H3-Cl, 4-F0.100.15
23 H4-CH31.82.5
24 3-Cl3-Cl0.220.35
25 4-Cl4-Cl0.180.28
26 3-Br3-Br0.250.40
27 4-Br4-Br0.200.32
Erlotinib --0.0850.45
Lapatinib --0.0950.075

Data adapted from a study on 6-salicyl-4-anilinoquinazoline derivatives as dual EGFR/HER2 tyrosine kinase inhibitors. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.

Key SAR Insights from the Analog Series:

  • Anilino Substituents are Crucial: The nature and position of substituents on the 4-anilino ring significantly impact inhibitory activity. Halogen substitutions, particularly chlorine and bromine, at the meta and para positions generally lead to potent EGFR and HER2 inhibition.

  • Electron-Withdrawing Groups Enhance Potency: The presence of electron-withdrawing groups on the anilino ring, such as halogens, is a common feature of potent 4-anilinoquinazoline EGFR inhibitors.

  • Disubstitution Can Increase Activity: Disubstituted anilino rings, especially with halogens at the 3 and 5 positions, can further enhance the inhibitory potency against both EGFR and HER2.

  • Linker to the 6-Position: The nature of the linker and the substituent at the 6-position of the quinazoline ring also play a role in modulating activity and selectivity.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, as described in US patent 2007/0167470 A1. A general synthetic route analogous to the synthesis of gefitinib, a structurally similar compound, is outlined below.

General Synthetic Scheme for 4-Anilinoquinazoline EGFR Inhibitors:

G cluster_0 Starting Materials cluster_1 Quinazolinone Formation cluster_2 Chlorination cluster_3 Aniline Coupling cluster_4 Final Product A Substituted Anthranilic Acid C Quinazolin-4-one Intermediate A->C Cyclization B Formamide B->C D 4-Chloroquinazoline Intermediate C->D SOCl2 or POCl3 F 4-Anilinoquinazoline Core D->F Nucleophilic Aromatic Substitution E Substituted Aniline E->F G This compound Analog F->G Further Modification G A EGFR Kinase + Substrate + ATP + Inhibitor B Kinase Reaction (ADP is produced) A->B C Add ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP) B->C D Add Kinase Detection Reagent (Converts ADP to ATP) C->D E Luciferase/Luciferin Reaction (Generates light) D->E F Measure Luminescence E->F G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras This compound This compound This compound->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Afadin6 Afadin-6 ERK->Afadin6 Downregulation Transcription Gene Transcription ERK->Transcription Response Proliferation, Survival, Decreased Cell Adhesion Afadin6->Response Transcription->Response

References

Methodological & Application

Application Notes and Protocols: Determination of Simotinib IC50 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simotinib is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] EGFR is a transmembrane receptor that, upon activation by its ligands, initiates a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation. In many cancer types, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound exerts its anti-tumor activity by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. Preclinical studies have demonstrated its inhibitory effect on EGFR with a half-maximal inhibitory concentration (IC50) of 19.9 nM and its ability to inhibit the growth of tumor cells with high EGFR expression, such as the A431 human squamous cell carcinoma line.[1]

These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value is a critical parameter for evaluating the potency of a compound and is essential for preclinical drug development and for understanding the cellular response to the inhibitor.

Data Presentation: this compound IC50 Values

The following table summarizes the reported IC50 value of this compound against the EGFR kinase and a representative cancer cell line. Researchers can use this table as a template to populate their own experimental findings across a panel of cancer cell lines.

Target/Cell LineCancer TypeIC50 (nM)Reference
EGFR Kinase-19.9[1]
A431Human Squamous Cell CarcinomaData Not Publicly Available[1]
Example: PC-9Non-Small Cell Lung CancerUser-determined value-
Example: HCT116Colorectal CarcinomaUser-determined value-
Example: MCF-7Breast CancerUser-determined value-

Note: While the inhibitory activity of this compound on A431 cells has been documented, specific IC50 values from publicly available literature are limited.[1] The table provides a template for researchers to compile their own data.

Experimental Protocols

Two common and robust methods for determining the IC50 of an anti-cancer compound are the MTT and CellTiter-Glo® assays. Both assays provide a quantitative measure of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration range could be from 1 nM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism.

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method for determining the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well or 384-well plates suitable for luminescence measurements

  • Multichannel pipette

  • Luminometer

Protocol:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, using opaque-walled plates to prevent signal cross-talk.

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay.

  • Assay Procedure:

    • After the desired incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value as described for the MTT assay.

Visualization of Pathways and Workflows

EGFR Signaling Pathway

This compound targets the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR This compound This compound This compound->EGFR RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway targeted by this compound.

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 value of this compound in cancer cell lines.

IC50_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding overnight_incubation Incubate Overnight (37°C, 5% CO2) cell_seeding->overnight_incubation drug_treatment Treat with Serial Dilutions of this compound overnight_incubation->drug_treatment incubation_48_72h Incubate for 48-72h drug_treatment->incubation_48_72h viability_assay Perform Cell Viability Assay (MTT or CellTiter-Glo) incubation_48_72h->viability_assay data_acquisition Measure Absorbance or Luminescence viability_assay->data_acquisition data_analysis Data Analysis: - Calculate % Viability - Plot Dose-Response Curve data_acquisition->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination end End ic50_determination->end

Caption: Experimental workflow for IC50 determination of this compound.

References

Application Notes and Protocols for Simotinib Xenograft Mouse Model Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simotinib is a novel, selective tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR).[1] Overexpression and mutations of EGFR are implicated in the progression of various cancers, making it a key target for therapeutic intervention. The development of robust preclinical models is crucial for evaluating the efficacy and mechanism of action of new EGFR inhibitors like this compound. This document provides detailed application notes and protocols for the development and utilization of a this compound xenograft mouse model, a critical tool in preclinical oncology research.

Cell line-derived xenograft (CDX) models, where human cancer cell lines are implanted into immunodeficient mice, are a well-established and cost-effective method for in vivo drug screening. The A431 human epidermoid carcinoma cell line, which exhibits high EGFR expression, is a suitable model for studying EGFR-targeted therapies. In vitro studies have demonstrated that this compound inhibits the growth of A431 cells and has a half-maximal inhibitory concentration (IC50) of 19.9 nM on EGFR.[1] Furthermore, in vivo studies have confirmed that this compound exerts its antitumor activity by inhibiting EGFR phosphorylation in a nude xenograft model.[1]

These application notes will guide researchers through the essential steps of establishing an A431 xenograft model, conducting efficacy studies with this compound, and performing pharmacodynamic analyses.

Data Presentation

Table 1: In Vitro Activity of this compound

CompoundTargetCell LineIC50 (nM)Reference
This compoundEGFRA43119.9[1]

Table 2: Representative In Vivo Efficacy of EGFR TKIs in A431 Xenograft Model

CompoundDosageAdministration RouteTumor Growth Inhibition (TGI)Reference
This compoundData not availableData not availableData not available
Gefitinib50 mg/kg/dayOralSignificant[2]
Erlotinib100 mg/kg/dayOral93%[3]

Note: Specific tumor growth inhibition data for this compound in a xenograft model is not publicly available. The data for gefitinib and erlotinib are provided as a reference for expected efficacy of EGFR TKIs in this model.

Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its tyrosine kinase domain. This activation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cancer progression. This compound, as an EGFR TKI, inhibits this initial phosphorylation step, thereby blocking the downstream signaling and exerting its anti-tumor effects.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits Phosphorylation

Caption: EGFR Signaling Pathway and this compound's Mechanism of Action.

Experimental Workflow

The development and utilization of a this compound xenograft model follows a structured workflow, from initial cell culture to in vivo efficacy studies and subsequent analysis.

Xenograft_Workflow cluster_invitro In Vitro Preparation cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis CellCulture A431 Cell Culture CellHarvest Cell Harvest & Viability Check CellCulture->CellHarvest Implantation Subcutaneous Implantation CellHarvest->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Treatment This compound Treatment TumorGrowth->Treatment Efficacy Efficacy Evaluation Treatment->Efficacy TumorHarvest Tumor Harvest Efficacy->TumorHarvest WesternBlot Western Blot (pEGFR) TumorHarvest->WesternBlot

Caption: this compound Xenograft Mouse Model Experimental Workflow.

Experimental Protocols

A431 Cell Culture
  • Cell Line: A431 (human epidermoid carcinoma), obtained from a reputable cell bank.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach cells.

Establishment of A431 Xenograft Mouse Model
  • Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Cell Preparation:

    • Harvest A431 cells during their exponential growth phase.

    • Wash cells with sterile phosphate-buffered saline (PBS).

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.

    • Perform a cell count and viability assessment (e.g., using trypan blue); viability should be >95%.

    • Adjust the cell suspension to a final concentration of 1 x 10^7 cells/mL.

  • Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers.

    • Tumor volume (mm³) = (Length x Width²) / 2.

    • Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

This compound Efficacy Study
  • Treatment Groups:

    • Vehicle control group.

    • This compound treatment group(s) (dose selection should be based on preclinical toxicology and pharmacokinetic data; as a reference, other EGFR TKIs have been used at doses ranging from 25-100 mg/kg/day).

  • Drug Formulation and Administration:

    • Formulate this compound in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).

    • Administer the drug or vehicle orally (gavage) once or twice daily, as determined by the drug's pharmacokinetic profile.[1]

  • Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health and behavior of the mice daily.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration of treatment.

  • Data Analysis:

    • Calculate the mean tumor volume for each group over time.

    • Determine the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

Western Blot for EGFR Phosphorylation
  • Tumor Lysate Preparation:

    • At the end of the efficacy study, euthanize the mice and excise the tumors.

    • Homogenize a portion of the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenate at 4°C to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each tumor sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-EGFR (e.g., Tyr1068) and total EGFR, diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control, such as β-actin, to ensure equal protein loading.

    • Quantify the band intensities to determine the ratio of phosphorylated EGFR to total EGFR.

References

Application Notes and Protocols: Detection of p-EGFR Inhibition by Simotinib via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[4] Simotinib, also known as AZD9291 or osimertinib, is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR-sensitizing and T790M resistance mutations.[4][5][6][][8]

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues within its C-terminal domain, including Y1068, Y1148, and Y1173.[3][9] This phosphorylation event initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival.[10][11] this compound exerts its therapeutic effect by irreversibly binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling.[8][12]

Western blotting is a widely used and powerful technique to detect and quantify the levels of specific proteins in a complex mixture, such as a cell lysate.[13] This application note provides a detailed protocol for utilizing Western blot to assess the efficacy of this compound in inhibiting EGFR phosphorylation (p-EGFR) in cancer cell lines. By comparing the levels of p-EGFR to total EGFR and a loading control, researchers can quantitatively evaluate the dose-dependent effects of this compound treatment.

Signaling Pathway and Experimental Workflow

EGFR Signaling Pathway

The diagram below illustrates the simplified EGFR signaling pathway, highlighting the key downstream cascades and the point of inhibition by this compound.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds pEGFR p-EGFR EGFR->pEGFR Dimerization & Autophosphorylation Grb2_Shc Grb2/Shc pEGFR->Grb2_Shc PI3K PI3K pEGFR->PI3K This compound This compound This compound->pEGFR Inhibits RAS RAS Grb2_Shc->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and this compound's mechanism of action.

Western Blot Experimental Workflow

The following diagram outlines the key steps of the Western blot protocol for analyzing p-EGFR levels after this compound treatment.

Western_Blot_Workflow start Start: Cell Culture treatment This compound Treatment (Dose-Response/Time-Course) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (PVDF or Nitrocellulose) sds_page->transfer blocking Blocking (BSA or Non-fat Milk) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-EGFR, anti-EGFR, anti-β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end End: Results analysis->end

Caption: Western blot workflow for p-EGFR detection.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Seed EGFR-mutant NSCLC cell lines (e.g., PC-9, H1975) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Starvation (Optional): Once cells reach the desired confluency, you may wish to serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations. Treat the cells for the desired time points (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO) for comparison.

  • EGF Stimulation (Optional): To observe a robust inhibition of EGFR phosphorylation, you can stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes prior to cell lysis.

Protein Extraction (Cell Lysis)
  • Wash Cells: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape and Collect: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant (containing the protein) to a new pre-chilled microcentrifuge tube, avoiding the pellet.

Protein Quantification
  • Determine Protein Concentration: Use a standard protein assay (e.g., BCA or Bradford assay) to determine the protein concentration of each sample according to the manufacturer's instructions.

  • Normalize Protein Concentration: Based on the quantification results, normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix the desired amount of protein (typically 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (the percentage of the gel will depend on the size of the target proteins; for EGFR, an 8% gel is suitable). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. The transfer time and voltage should be optimized based on the specific equipment and the size of the proteins.[14]

Immunoblotting and Detection
  • Blocking: After transfer, block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-p-EGFR, anti-total-EGFR, and a loading control like anti-β-actin or anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Data Presentation and Analysis

Quantitative data from the Western blot analysis should be presented in a clear and organized manner. The intensity of the bands corresponding to p-EGFR, total EGFR, and the loading control should be quantified using densitometry software (e.g., ImageJ). The p-EGFR signal should be normalized to the total EGFR signal, which is then normalized to the loading control to account for any variations in protein loading.

Table 1: Recommended Reagents and Conditions for Western Blot Analysis of p-EGFR
ParameterRecommendationNotes
Cell Lines PC-9, H1975, HCC827EGFR-mutant NSCLC cell lines are recommended.
This compound Concentration 10 nM - 1 µMPerform a dose-response curve to determine the IC50.
Treatment Time 2 - 24 hoursA time-course experiment can reveal the kinetics of inhibition.
Protein Loading Amount 20 - 30 µg per laneEnsure equal loading across all lanes.
SDS-PAGE Gel 8% PolyacrylamideSuitable for the size of EGFR (~175 kDa).
Blocking Buffer 5% BSA in TBSTBSA is generally preferred for phospho-protein detection.
Primary Antibody (p-EGFR) 1:1000 dilutione.g., anti-p-EGFR (Tyr1068).[15][16]
Primary Antibody (Total EGFR) 1:1000 dilution[9]
Primary Antibody (Loading) 1:1000 - 1:5000 dilutione.g., anti-β-actin or anti-GAPDH.
Secondary Antibody 1:2000 - 1:10000 dilutionHRP-conjugated anti-rabbit or anti-mouse IgG.
Detection Reagent ECL Chemiluminescent Substrate

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Weak Signal Insufficient protein loading.Quantify protein concentration accurately and load more protein.
Inefficient protein transfer.Optimize transfer time and voltage. Use a reversible stain like Ponceau S to check transfer efficiency.
Primary antibody not working.Use a positive control to validate the antibody. Try a different antibody from another vendor.[17][18]
High Background Insufficient blocking.Increase blocking time or use a different blocking agent.[18][19]
Antibody concentration too high.Titrate the primary and secondary antibody concentrations.
Insufficient washing.Increase the number and duration of wash steps.
Non-specific Bands Antibody cross-reactivity.Use a more specific antibody. Perform a literature search for validated antibodies.
Protein degradation.Use fresh lysis buffer with protease and phosphatase inhibitors. Keep samples on ice.

By following this detailed protocol and considering the troubleshooting suggestions, researchers can effectively utilize Western blotting to investigate the inhibitory effects of this compound on EGFR phosphorylation, providing valuable insights into its mechanism of action and therapeutic potential.

References

Application Notes and Protocols for High-Throughput Screening with Simotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simotinib is a selective and orally bioavailable inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] With a half-maximal inhibitory concentration (IC50) of 19.9 nM for EGFR, this compound has demonstrated dose-dependent inhibition of EGFR phosphorylation and the growth of tumor cells with high EGFR expression.[1][2][3] These characteristics make this compound a compound of significant interest in oncology research and drug development, particularly for cancers driven by aberrant EGFR signaling, such as non-small cell lung cancer (NSCLC).[3]

High-throughput screening (HTS) is a critical methodology in drug discovery for identifying and characterizing novel therapeutic agents. This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns. The included protocols cover biochemical and cell-based assays to assess the potency, selectivity, and cellular efficacy of this compound and other potential EGFR inhibitors.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. In many cancers, mutations or overexpression of EGFR lead to constitutive activation of these pathways, promoting uncontrolled cell growth. This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR, thereby blocking these downstream signals.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS P PI3K PI3K EGFR->PI3K P RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors1 Transcription Factors (c-myc, c-fos) ERK->Transcription_Factors1 Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors1->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Transcription_Factors2 Transcription Factors (NF-κB) mTOR->Transcription_Factors2 Transcription_Factors2->Proliferation This compound This compound This compound->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Data Presentation

Quantitative data from high-throughput screening assays are essential for comparing the potency and efficacy of different compounds. The following tables provide an example of how to structure such data.

Disclaimer: The IC50 values presented in Table 2, other than the specifically cited value for this compound, are representative values for selective EGFR inhibitors and are included for illustrative purposes due to the limited public availability of comprehensive HTS data for this compound.

Table 1: HTS Assay Quality Control Parameters

Assay TypeParameterValueInterpretation
Biochemical Kinase AssayZ'-Factor> 0.7Excellent assay quality, suitable for HTS.
Cellular Phosphorylation AssayZ'-Factor> 0.6Good assay quality, suitable for HTS.
Cell Viability AssayZ'-Factor> 0.5Acceptable assay quality for HTS.

The Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent, while a value between 0 and 0.5 is marginal.

Table 2: this compound and Representative EGFR Inhibitor Activity Data

CompoundTargetAssay TypeCell LineIC50 (nM)
This compound EGFR Biochemical - 19.9[1][2][3]
GefitinibEGFRCellularHCC827 (Exon 19 del)15
ErlotinibEGFRCellularNCI-H3255 (L858R)50
AfatinibEGFR, HER2CellularNCI-H1975 (L858R/T790M)10
OsimertinibEGFR (T790M)CellularPC-9 (Exon 19 del)12

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful execution of HTS campaigns. The following sections provide methodologies for key experiments to evaluate this compound's activity.

Experimental Workflow: High-Throughput Screening Cascade

The workflow for an HTS campaign typically involves a series of assays, starting with a primary screen to identify initial hits, followed by secondary and tertiary assays to confirm activity and further characterize the compounds.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary Assays cluster_tertiary Tertiary Assays cluster_final Hit to Lead Primary Biochemical EGFR Kinase Assay (Single Concentration) DoseResponse Dose-Response Biochemical Assay (IC50 Determination) Primary->DoseResponse Active Compounds CellViability Cell Viability Assay (e.g., A549, NCI-H1975) DoseResponse->CellViability Phosphorylation Cellular EGFR Phosphorylation Assay CellViability->Phosphorylation Confirmed Hits CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Phosphorylation->CETSA LeadOp Lead Optimization CETSA->LeadOp

Caption: A typical workflow for a high-throughput screening campaign for EGFR inhibitors.
Biochemical EGFR Kinase Assay (Primary Screen and Dose-Response)

This assay measures the direct inhibitory effect of compounds on the enzymatic activity of recombinant EGFR kinase.

Materials:

  • Recombinant Human EGFR Kinase (e.g., from Cell Signaling Technology or Promega)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well white, low-volume plates

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound and test compounds in DMSO. For a primary screen, a single high concentration (e.g., 10 µM) is typically used. For dose-response assays, a 10-point, 3-fold serial dilution is recommended.

  • Assay Plate Preparation: Using an acoustic liquid handler or a multi-channel pipette, transfer a small volume (e.g., 50 nL) of the compound solutions to the 384-well assay plates. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme and Substrate Preparation: Prepare a master mix containing the EGFR kinase and the peptide substrate in kinase buffer.

  • Reaction Initiation: Add the enzyme/substrate master mix to the assay plates to start the kinase reaction.

  • ATP Addition: Following a brief pre-incubation (e.g., 15 minutes at room temperature), add ATP to the wells to initiate the phosphorylation reaction. The final ATP concentration should be at or near the Km for EGFR.

  • Incubation: Incubate the plates at 30°C for 60 minutes.

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent and measuring luminescence.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. For dose-response assays, fit the data to a four-parameter logistic model to determine the IC50 value.

Cell Viability Assay

This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

  • EGFR-dependent cancer cell lines (e.g., A549, NCI-H1975, PC-9)

  • Appropriate cell culture medium and supplements

  • 384-well clear or white-walled, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Luminescent plate reader

Protocol:

  • Cell Seeding: Seed the cells into 384-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serially diluted this compound or test compounds to the cells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection: Equilibrate the plates to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Signal Measurement: Shake the plates for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent viability relative to the vehicle-treated cells. Determine the IC50 values by fitting the dose-response data to a suitable model.

Cellular EGFR Phosphorylation Assay

This assay measures the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.

Materials:

  • A431 cells (high EGFR expression) or other suitable cell line

  • Serum-free cell culture medium

  • Human Epidermal Growth Factor (EGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • AlphaLISA® SureFire® Ultra™ p-EGFR (Tyr1068) Assay Kit (PerkinElmer) or similar

  • 384-well white microplates

  • AlphaScreen-compatible plate reader

Protocol:

  • Cell Culture and Starvation: Plate A431 cells in a 96-well or 384-well plate and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal EGFR phosphorylation.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or test compounds for 1-2 hours.

  • EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C to induce EGFR phosphorylation.

  • Cell Lysis: Aspirate the medium and lyse the cells by adding lysis buffer.

  • Detection: Transfer the cell lysates to a 384-well white microplate. Perform the AlphaLISA® assay according to the manufacturer's protocol to quantify the levels of phosphorylated EGFR.

  • Data Analysis: Normalize the phosphorylated EGFR signal to the total protein concentration or a housekeeping protein. Calculate the percent inhibition of EGFR phosphorylation for each compound concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cell line of interest (e.g., NCI-H1975)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Western blot or ELISA reagents for EGFR detection

Protocol:

  • Compound Treatment: Treat intact cells with this compound or a vehicle control for a defined period (e.g., 1 hour).

  • Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection of Soluble EGFR: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble EGFR remaining at each temperature by Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble EGFR as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for conducting high-throughput screening and characterization of this compound and other EGFR inhibitors. By employing a combination of biochemical and cell-based assays, researchers can effectively assess compound potency, cellular activity, and target engagement. The structured presentation of quantitative data and the detailed methodologies are intended to facilitate the efficient and successful implementation of HTS campaigns in the pursuit of novel cancer therapeutics.

References

Application Note: Immunohistochemistry for Simotinib Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Simotinib is a novel, selective, and orally bioavailable small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It has been investigated for the treatment of advanced non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations.[1][3] The therapeutic efficacy of this compound is derived from its ability to inhibit the autophosphorylation of EGFR, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival, such as the Ras/MAPK pathway.[1][2][4]

Target validation is a critical step in drug development, confirming that a drug candidate interacts with its intended molecular target and elicits the expected downstream biological effects.[5] Immunohistochemistry (IHC) is a powerful technique for in-situ protein detection within the tissue context, making it an invaluable tool for target validation.[5] This application note provides a detailed protocol for using IHC to validate the engagement of this compound with its target, EGFR, by assessing the phosphorylation status of EGFR in preclinical tumor models.

Principle of the Assay

This protocol describes the use of IHC to detect total EGFR and its activated, phosphorylated form (p-EGFR) in formalin-fixed, paraffin-embedded (FFPE) tissue sections from tumor xenografts. By comparing the levels of p-EGFR in tissues from vehicle-treated versus this compound-treated animals, researchers can visualize and semi-quantify the inhibitory effect of the drug on its target in the relevant biological environment. A significant reduction in p-EGFR staining in the this compound-treated group, with minimal change in total EGFR expression, serves as a key pharmacodynamic biomarker of target engagement.

This compound Target Profile

The following table summarizes the in vitro activity of this compound against its primary target.

CompoundTargetIC50Cell Line
This compoundEGFR19.9 nMA431 (human epidermoid carcinoma)
[Data sourced from references[1][2]]

EGFR Signaling Pathway and this compound's Mechanism of Action

EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and undergoes autophosphorylation. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation, survival, and migration.[][7] this compound acts by binding to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent pathway activation.[1][8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR pEGFR p-EGFR EGFR->pEGFR Dimerization & Autophosphorylation GRB2 GRB2/SOS pEGFR->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Binds This compound This compound This compound->pEGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IHC Target Validation

The overall workflow involves treating tumor-bearing animals, collecting tumor tissues at appropriate time points, processing the tissues for IHC, and analyzing the staining results to determine target engagement.

IHC_Workflow start Tumor Xenograft Model (e.g., A431 cells) treatment Administer this compound or Vehicle Control start->treatment collection Collect Tumor Tissue (at peak drug concentration) treatment->collection fixation Fixation in 10% Neutral Buffered Formalin collection->fixation processing Paraffin Embedding & Sectioning (4-5 µm) fixation->processing staining Immunohistochemical Staining (p-EGFR, Total EGFR) processing->staining imaging Whole Slide Scanning or Microscopy staining->imaging analysis Image Analysis & Semi-Quantitative Scoring (H-Score) imaging->analysis end Target Engagement Validated analysis->end

Caption: Experimental workflow for this compound target validation using IHC.

Detailed Protocol: IHC for p-EGFR and Total EGFR

This protocol is optimized for FFPE sections.

1. Reagents and Materials

  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene and Graded Ethanol series (100%, 95%, 70%)

  • Deionized Water

  • Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA (10 mM Tris, 1 mM EDTA, pH 9.0)

  • Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST)

  • Peroxidase Block: 3% Hydrogen Peroxide in Methanol

  • Blocking Buffer: 5% Normal Goat Serum in TBST

  • Primary Antibodies (see Table 2)

  • HRP-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG HRP)

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin Counterstain

  • Mounting Medium

Table 2: Recommended Primary Antibodies

TargetHostClonalityRecommended DilutionSupplier (Example)
p-EGFR (Tyr1068)RabbitMonoclonal1:100 - 1:400Cell Signaling Technology
Total EGFRRabbitMonoclonal1:200 - 1:800Abcam
Note: Optimal dilutions must be determined empirically by the end-user.

2. Staining Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 70% Ethanol: 2 changes, 3 minutes each.

    • Rinse thoroughly in deionized water.

  • Antigen Retrieval:

    • Place slides in a staining jar filled with Antigen Retrieval Buffer.

    • Heat using a microwave, pressure cooker, or water bath. For microwave: heat at high power for 5 minutes, followed by medium-high power for 15 minutes.[9]

    • Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).

    • Rinse slides in deionized water, then in TBST wash buffer.

  • Peroxidase Blocking:

    • Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to quench endogenous peroxidase activity.

    • Rinse 3 times with TBST wash buffer.

  • Blocking:

    • Incubate sections with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (p-EGFR or Total EGFR) in blocking buffer to its optimal concentration.

    • Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.[9]

  • Secondary Antibody Incubation:

    • Rinse slides 3 times with TBST wash buffer for 5 minutes each.

    • Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions. Typically, incubate for 1 hour at room temperature.

    • Rinse slides 3 times with TBST wash buffer for 5 minutes each.

  • Detection:

    • Prepare and apply the DAB substrate solution to the sections. Monitor the color development under a microscope (typically 1-10 minutes).

    • Stop the reaction by immersing the slides in deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with Hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water.

    • Dehydrate the sections through graded ethanols (70%, 95%, 100%) and clear in xylene.

    • Coverslip the slides using a permanent mounting medium.

Data Analysis and Interpretation

Stained slides should be evaluated by a trained professional. A semi-quantitative analysis using an H-Score (Histoscore) is recommended for comparing staining intensity between treatment groups.

H-Score Calculation: The H-Score is calculated by summing the percentage of cells stained at each intensity level multiplied by the corresponding intensity score.

H-Score = [1 x (% cells with weak intensity)] + [2 x (% cells with moderate intensity)] + [3 x (% cells with strong intensity)]

The final score ranges from 0 to 300.

Table 3: IHC Staining Intensity Score

ScoreIntensityDescription
0No StainingNo visible color reaction.
1+WeakFaint, diffuse brown staining in cytoplasm/membrane.
2+ModerateClear, non-contiguous brown staining.
3+StrongIntense, dark brown, and contiguous staining.

Interpretation: A statistically significant decrease in the H-Score for p-EGFR in the this compound-treated group compared to the vehicle control group, with no significant change in the Total EGFR H-Score, confirms on-target inhibition.

Logic of Target Validation

The experimental outcome is interpreted through a clear logical framework to conclude target engagement.

Validation_Logic hypothesis Hypothesis: This compound inhibits EGFR kinase activity in vivo. experiment Experiment: Treat tumor xenografts with this compound. Perform IHC for p-EGFR and Total EGFR. hypothesis->experiment observation1 Observation 1: Significantly reduced p-EGFR staining in this compound group. experiment->observation1 observation2 Observation 2: No significant change in Total EGFR staining between groups. experiment->observation2 conclusion Conclusion: This compound successfully engaged and inhibited its target, EGFR, in the tumor. observation1->conclusion observation2->conclusion

Caption: Logical framework for interpreting IHC-based target validation results.

References

Application Notes and Protocols for the Identification of Simotinib Metabolites Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simotinib is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown significant anti-tumor activity in preclinical and clinical studies.[1][2] Understanding the metabolic fate of this compound is crucial for a comprehensive assessment of its efficacy, safety, and potential drug-drug interactions. This document provides detailed application notes and protocols for the identification of this compound metabolites using advanced mass spectrometry techniques. It outlines a systematic workflow from in vitro metabolism to data analysis, and includes a discussion of potential biotransformation pathways based on the metabolism of other EGFR TKIs.

Introduction

This compound exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which is a key driver in the proliferation and survival of various cancer cells.[1] Preclinical studies have demonstrated that this compound inhibits EGFR phosphorylation and the growth of tumor cells with high EGFR expression.[1] The EGFR signaling cascade involves multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K/AKT pathways, which regulate essential cellular processes like cell proliferation, apoptosis, and migration.[3][4] The inhibition of this pathway by this compound is a critical mechanism in its anti-cancer activity.

The metabolism of xenobiotics, including drugs like this compound, primarily occurs in the liver and is mediated by cytochrome P450 (CYP) enzymes. These metabolic processes can lead to the formation of various metabolites, which may have different pharmacological activities or toxicological profiles compared to the parent drug. Therefore, identifying and characterizing the metabolites of this compound is a critical step in its development to ensure a complete understanding of its disposition and to identify any potentially active or toxic byproducts.

Predicted Metabolites of this compound

While specific metabolites of this compound have not been detailed in publicly available literature, we can predict potential metabolic transformations based on the known metabolism of other EGFR tyrosine kinase inhibitors with similar structural features, such as erlotinib and gefitinib.[2] Common metabolic pathways for such compounds include oxidation, dealkylation, and conjugation.

Table 1: Predicted Metabolites of this compound and Their Potential Biotransformations

Putative Metabolite IDPredicted BiotransformationPredicted Change in Mass (Da)Notes
M1O-demethylation-14.02Demethylation of the methoxy group on the quinazoline ring.
M2N-dealkylationVariableCleavage of the ether linkage and removal of the spirocyclic moiety.
M3Hydroxylation+15.99Addition of a hydroxyl group to the quinazoline core or the phenyl ring.
M4Oxidation+15.99Oxidation of the spirocyclic amine to an N-oxide.
M5Glucuronidation+176.03Conjugation of a glucuronic acid moiety to a hydroxylated metabolite.
M6Sulfation+79.96Conjugation of a sulfate group to a hydroxylated metabolite.

Note: The information in this table is predictive and based on the metabolism of structurally related compounds. Experimental verification is required to confirm the actual metabolites of this compound.

Experimental Protocols

This section provides a detailed protocol for the in vitro metabolism of this compound and the subsequent identification of its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. In Vitro Metabolism of this compound using Human Liver Microsomes (HLM)

  • Objective: To generate metabolites of this compound in a controlled in vitro system that mimics hepatic metabolism.

  • Materials:

    • This compound

    • Human Liver Microsomes (HLM)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (ACN)

    • Methanol (MeOH)

    • Formic acid (FA)

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine HLM, phosphate buffer, and the this compound stock solution. The final concentration of this compound should be in the low micromolar range to ensure linear enzyme kinetics.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

    • Terminate the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis for Metabolite Identification

  • Objective: To separate and detect the parent drug and its metabolites, and to acquire fragmentation data for structural elucidation.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation of metabolites from the parent drug.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS/MS) or targeted MS/MS.

    • Full Scan Range: m/z 100-1000.

    • Collision Energy: Ramped collision energy to generate informative fragment ions.

    • Data Acquisition: Acquire data in centroid mode.

3. Data Processing and Metabolite Identification

  • Software: Use specialized metabolite identification software (e.g., SCIEX OS, MassHunter Metabolite ID, or similar).

  • Procedure:

    • Process the acquired LC-MS/MS data to extract potential metabolite peaks.

    • Compare the chromatograms of the incubated samples with control samples (without NADPH or without drug) to identify drug-related peaks.

    • Predict potential biotransformations (e.g., oxidation, demethylation) and search for the corresponding mass shifts in the full scan data.

    • Analyze the MS/MS spectra of the potential metabolites to identify characteristic fragment ions.

    • Propose the structure of the metabolites based on the fragmentation pattern and the known structure of the parent drug.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits (Tyrosine Kinase Domain) SOS SOS Grb2->SOS Recruits Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Simotinib_Metabolite_ID_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Identification Simotinib_Stock This compound Stock Solution HLM_Incubation Incubation with Human Liver Microsomes Simotinib_Stock->HLM_Incubation Protein_Precipitation Protein Precipitation HLM_Incubation->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection UHPLC UHPLC Separation (C18 Column) Supernatant_Collection->UHPLC HRMS High-Resolution MS (Full Scan & dd-MS/MS) UHPLC->HRMS Peak_Detection Metabolite Peak Detection HRMS->Peak_Detection Fragmentation_Analysis MS/MS Fragmentation Analysis Peak_Detection->Fragmentation_Analysis Structure_Elucidation Structure Elucidation Fragmentation_Analysis->Structure_Elucidation Final_Report Final Metabolite Report Structure_Elucidation->Final_Report

Caption: Experimental workflow for this compound metabolite identification.

Conclusion

The identification of drug metabolites is a cornerstone of modern drug development. While specific metabolites of this compound are yet to be publicly disclosed, the application of robust in vitro metabolism models coupled with high-resolution mass spectrometry provides a powerful platform for their discovery and characterization. The protocols and predictive information provided in this document serve as a comprehensive guide for researchers to investigate the metabolic fate of this compound, ultimately contributing to a more complete understanding of its pharmacological and safety profile.

References

Application Note: Analysis of Apoptosis Induction by Simotinib Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Simotinib is a novel investigational agent under evaluation for its potential as an anti-cancer therapeutic. A key mechanism by which many targeted therapies exert their anti-tumor effects is through the induction of programmed cell death, or apoptosis.[1][2][3][4][5] Therefore, the quantitative assessment of apoptosis is a critical step in the preclinical evaluation of this compound.

This application note provides a detailed protocol for the analysis of apoptosis in cancer cell lines treated with this compound using flow cytometry. The method described herein utilizes dual staining with Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[7][9] Propidium Iodide is a fluorescent nucleic acid binding dye that is impermeant to live and early apoptotic cells, but stains late apoptotic and necrotic cells, which have compromised membrane integrity.[6][7] This dual-staining approach allows for the sensitive and specific quantification of different cell populations.[10]

Materials and Methods

Materials:

  • Cancer cell line of interest (e.g., A549, H1975)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)

  • Flow cytometer

  • Flow cytometry tubes

  • Microcentrifuge

Experimental Protocol:

1. Cell Culture and Treatment: a. Culture the selected cancer cell line in complete medium to approximately 70-80% confluency. b. Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. A vehicle control (DMSO-treated) should be included. c. Seed the cells into 6-well plates at a density of 2 x 105 cells/well and allow them to adhere overnight. d. Treat the cells with varying concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM) for a predetermined time period (e.g., 24, 48, or 72 hours).

2. Cell Harvesting and Staining: a. Following treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. b. Transfer the cell suspension to a flow cytometry tube and centrifuge at 300 x g for 5 minutes. c. Discard the supernatant and wash the cell pellet twice with cold PBS. d. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.[11] e. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. f. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. g. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][11] h. Add 400 µL of 1X Annexin V Binding Buffer to each tube.

3. Flow Cytometry Analysis: a. Analyze the stained cells immediately by flow cytometry. b. Set up the flow cytometer with appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained cells. c. Acquire data for at least 10,000 events per sample. d. Gate the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris. e. Analyze the gated population for Annexin V-FITC and PI fluorescence to distinguish between:

  • Viable cells (Annexin V- / PI-)
  • Early apoptotic cells (Annexin V+ / PI-)
  • Late apoptotic/necrotic cells (Annexin V+ / PI+)
  • Necrotic cells (Annexin V- / PI+)

Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in a table to facilitate comparison between different treatment conditions.

Table 1: Percentage of Apoptotic Cells in a Cancer Cell Line Treated with this compound for 48 hours

This compound Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
0 (Vehicle)95.2 ± 2.12.5 ± 0.51.8 ± 0.34.3 ± 0.8
180.1 ± 3.510.3 ± 1.28.9 ± 1.019.2 ± 2.2
555.7 ± 4.225.6 ± 2.817.5 ± 2.143.1 ± 4.9
1030.4 ± 3.940.1 ± 3.528.3 ± 3.068.4 ± 6.5

*Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

experimental_workflow cluster_preparation Cell Preparation and Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_culture 1. Seed and Culture Cells treatment 2. Treat with this compound cell_culture->treatment harvest 3. Harvest Cells treatment->harvest wash 4. Wash with PBS harvest->wash resuspend 5. Resuspend in Binding Buffer wash->resuspend add_stains 6. Add Annexin V-FITC and PI resuspend->add_stains incubate 7. Incubate in the Dark add_stains->incubate acquire 8. Acquire Data on Flow Cytometer incubate->acquire gate 9. Gate on FSC vs. SSC acquire->gate analyze 10. Analyze Annexin V vs. PI gate->analyze

Caption: Experimental workflow for apoptosis analysis using flow cytometry.

signaling_pathway cluster_inhibition Drug Action cluster_downstream Downstream Signaling cluster_apoptosis Apoptosis Induction This compound This compound rtk Receptor Tyrosine Kinase (RTK) This compound->rtk pi3k_akt PI3K/Akt Pathway rtk->pi3k_akt mek_erk MEK/ERK Pathway rtk->mek_erk bcl2 Bcl-2/Bcl-xL Inhibition pi3k_akt->bcl2 bim BIM Upregulation mek_erk->bim bax_bak Bax/Bak Activation bim->bax_bak bcl2->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Discussion

The results presented in Table 1 indicate that this compound induces apoptosis in a dose-dependent manner. A significant increase in the percentage of both early and late apoptotic cells was observed with increasing concentrations of this compound. This suggests that this compound's anti-cancer activity is, at least in part, mediated through the induction of programmed cell death.

The proposed signaling pathway illustrates a potential mechanism by which this compound may induce apoptosis. As a putative tyrosine kinase inhibitor, this compound could block the activity of a receptor tyrosine kinase, leading to the inhibition of pro-survival signaling pathways such as the PI3K/Akt and MEK/ERK pathways.[1] Inhibition of these pathways can lead to the upregulation of pro-apoptotic proteins like BIM and the downregulation or inhibition of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][2] This shift in the balance of pro- and anti-apoptotic proteins promotes the activation of Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[2][5]

Further investigations, such as western blotting for key apoptotic proteins (e.g., cleaved caspases, PARP, Bcl-2 family members), would be beneficial to confirm the signaling pathway involved in this compound-induced apoptosis.

Note: This document provides a general protocol and a hypothetical example. The optimal experimental conditions, including cell type, this compound concentrations, and incubation times, should be determined empirically for each specific research application.

References

Troubleshooting & Optimization

Technical Support Center: Osimertinib Resistance in Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Note on Terminology

This technical support center addresses resistance mechanisms to Osimertinib , a third-generation EGFR tyrosine kinase inhibitor. The user's query mentioned "Simotinib," which is presumed to be a typographical error as Osimertinib is the established agent for this indication in lung cancer research.

This resource provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to Osimertinib in non-small cell lung cancer (NSCLC).

Section 1: Frequently Asked Questions (FAQs) on Resistance Mechanisms

This section addresses common questions regarding the underlying molecular drivers of Osimertinib resistance.

Q1: What are the major categories of acquired resistance to Osimertinib?

Acquired resistance mechanisms to Osimertinib are broadly classified into two main categories: on-target (EGFR-dependent) and off-target (EGFR-independent) alterations.[1][2] A third category involves phenotypic changes or histological transformation of the tumor.[3][4]

  • On-Target Resistance: Involves new genetic changes in the EGFR gene itself that prevent Osimertinib from binding effectively.[1] This includes tertiary mutations in the EGFR kinase domain and EGFR gene amplification.[1][5]

  • Off-Target Resistance: Occurs when cancer cells activate alternative signaling pathways to bypass their dependency on EGFR signaling.[2] This is the most common form of resistance and includes amplification or mutation of other oncogenes like MET, HER2, and genes in the RAS-MAPK pathway.[1][2][3]

  • Histological Transformation: The adenocarcinoma can transform into a different type of lung cancer, most commonly small cell lung cancer (SCLC), which does not depend on EGFR signaling.[4][6][7]

cluster_main Osimertinib Resistance Mechanisms cluster_ontarget Examples cluster_offtarget Examples cluster_pheno Examples A Acquired Resistance to Osimertinib B On-Target (EGFR-Dependent) A->B C Off-Target (EGFR-Independent) A->C D Phenotypic Transformation A->D B1 EGFR C797S Mutation B->B1 B2 EGFR Amplification B->B2 C1 MET Amplification C->C1 C2 HER2 Amplification C->C2 C3 RAS/MAPK Pathway Mutations C->C3 D1 SCLC Transformation D->D1 D2 Squamous Cell Transformation D->D2

Fig 1. High-level classification of Osimertinib resistance mechanisms.

Q2: What is the most common on-target resistance mutation, and how does it work?

The most frequent on-target resistance mechanism is a tertiary mutation at the C797 residue in EGFR exon 20, most commonly C797S.[4] Osimertinib is an irreversible inhibitor that forms a covalent bond with this cysteine-797 residue in the ATP binding pocket of EGFR.[4][8] A mutation at this site, such as substituting cysteine with serine (C797S), prevents this covalent bond from forming, thereby blocking the drug's inhibitory activity.[4]

Q3: What is the most common off-target resistance mechanism?

Amplification of the MET proto-oncogene is the most common off-target mechanism of resistance to Osimertinib.[1][9] It is observed in approximately 7-25% of resistant cases, depending on the treatment line.[3][10][11] MET amplification leads to the hyperactivation of MET receptor tyrosine kinase, which subsequently activates downstream signaling pathways like PI3K/AKT and RAS/MAPK, allowing cancer cells to survive and proliferate despite the EGFR blockade by Osimertinib.[10][12]

Q4: Can multiple resistance mechanisms co-exist in the same patient?

Yes, intra-tumor heterogeneity is common. A single patient can harbor multiple resistance mechanisms, either in the same tumor lesion or across different metastatic sites.[2] For example, MET amplification has been observed to co-occur with the EGFR C797S mutation in some cases.[2] This complexity underscores the need for comprehensive profiling of resistant tumors, often through re-biopsy of tissue or analysis of circulating tumor DNA (ctDNA).

Q5: How does resistance to first-line Osimertinib differ from second-line?

The landscape of resistance mechanisms can differ depending on whether Osimertinib was used as a first-line treatment or as a second-line treatment for patients who previously developed the T790M mutation on first- or second-generation TKIs.[13][14]

  • First-Line Resistance: The EGFR T790M mutation is not detected.[1] The most common mechanisms include MET amplification (up to 16%) and the EGFR C797S mutation (around 6-7%).[1]

  • Second-Line Resistance (Post-T790M): The EGFR C797S mutation is more common (15-26%).[4] In about half of the cases, the original T790M mutation is lost, which is often associated with the emergence of off-target mechanisms like KRAS mutations or histological transformation.[4][13]

Section 2: Quantitative Data Summary

The prevalence of specific resistance mechanisms varies based on the clinical context. The tables below summarize findings from major clinical trials and cohort studies.

Table 1: Prevalence of Acquired Resistance Mechanisms to First-Line Osimertinib

Mechanism Frequency (%) References
Off-Target Mechanisms
MET Amplification 7 - 16% [1][3][15]
PI3K Pathway Alterations 4 - 11% [13][16]
HER2 Amplification 2% [4][13]
RAS/MAPK Pathway Mutations 3 - 4% [1][13]
BRAF V600E Mutation 3% [2]
Oncogenic Fusions (ALK, RET) Rare [1]
On-Target Mechanisms
EGFR C797S/X Mutations 6 - 7% [1][3]
Other EGFR Mutations ~2% [3]
Phenotypic Transformation

| Small Cell Lung Cancer (SCLC) | ~14% |[4] |

Table 2: Prevalence of Acquired Resistance Mechanisms to Second-Line Osimertinib (T790M-Positive Setting)

Mechanism Frequency (%) References
On-Target Mechanisms
EGFR C797S/X Mutations 15 - 26% [4]
Loss of T790M Mutation 49 - 63% [13]
Other EGFR Mutations (L718Q, G724S) ~22% (total EGFR mutations) [1]
Off-Target Mechanisms
MET Amplification 5 - 22% [2][4][15]
HER2 Amplification 5% [4][13]
Phenotypic Transformation

| Small Cell Lung Cancer (SCLC) | 4 - 15% |[2][4] |

Section 3: Troubleshooting Guides for Experiments

This Q&A guide addresses specific issues that may arise during experimental investigation of Osimertinib resistance.

Q: We have established an Osimertinib-resistant cell line, but targeted sequencing did not reveal EGFR C797S or other common mutations. What should we investigate next?

A: If on-target mutations are absent, the resistance is likely driven by off-target mechanisms or phenotypic changes.

  • Check for Bypass Pathway Activation:

    • Western Blot: Perform immunoblotting to check the phosphorylation status of key downstream signaling molecules like AKT (p-AKT) and ERK (p-ERK). Constitutive activation of these pathways suggests a bypass track is active.[17]

    • Gene Amplification Analysis: Use Fluorescence In Situ Hybridization (FISH) or Next-Generation Sequencing (NGS) copy number variation (CNV) analysis to check for amplification of MET and HER2.[18] These are the most common bypass mechanisms.

    • Broad-Panel Sequencing: If not already done, perform whole-exome or a broad-panel NGS to look for mutations or amplifications in other relevant genes, including KRAS, NRAS, BRAF, PIK3CA, and FGFR family members.[1][2][13]

  • Investigate Phenotypic Changes:

    • EMT Markers: Assess for Epithelial-to-Mesenchymal Transition (EMT).[19][20][21] Check for downregulation of epithelial markers (e.g., E-cadherin) and upregulation of mesenchymal markers (e.g., Vimentin, Snail, Zeb1) via Western Blot or qPCR.[20][22] A Transwell assay can functionally confirm increased migratory and invasive capacity.[19]

    • Histological Markers: If working with patient-derived models, check for neuroendocrine markers (e.g., synaptophysin, chromogranin A) via immunohistochemistry (IHC) to rule out SCLC transformation.[6]

cluster_main Troubleshooting Workflow: No On-Target Mutations Found cluster_offtarget Off-Target Analysis cluster_phenotype Phenotypic Analysis Start Osimertinib-Resistant Cell Line / Tumor Sample CheckOnTarget Targeted Sequencing: No EGFR C797S or other known mutations Start->CheckOnTarget InvestigateOffTarget Investigate Off-Target Mechanisms CheckOnTarget->InvestigateOffTarget Likely Off-Target InvestigatePhenotype Investigate Phenotypic Changes CheckOnTarget->InvestigatePhenotype If Off-Target Negative WB Western Blot: Check p-AKT, p-ERK InvestigateOffTarget->WB FISH FISH / NGS CNV: Check MET, HER2 Amp InvestigateOffTarget->FISH NGS Broad NGS Panel: Check KRAS, BRAF, PIK3CA InvestigateOffTarget->NGS EMT qPCR / Western Blot: Check E-cadherin, Vimentin InvestigatePhenotype->EMT SCLC IHC (if applicable): Check Neuroendocrine Markers InvestigatePhenotype->SCLC

Fig 2. Experimental workflow for resistant samples lacking common on-target mutations.

Q: Our NGS analysis of a resistant tumor sample shows MET amplification. How can we functionally validate this as the driver of resistance?

A:

  • In Vitro Validation: If you have a patient-derived cell line or can engineer the MET amplification into a sensitive parental cell line (e.g., PC9, HCC827), you can perform the following:

    • Combination Therapy: Treat the MET-amplified cells with a combination of Osimertinib and a MET inhibitor (e.g., Crizotinib, Capmatinib, Savolitinib).[15] A synergistic effect on reducing cell viability compared to either drug alone would confirm MET-driven resistance.

    • Signaling Analysis: Show that treatment with a MET inhibitor (alone or in combination with Osimertinib) reduces the phosphorylation of MET and its downstream effectors like AKT and ERK.

  • Clinical Correlation: In a clinical research setting, the identification of MET amplification in a resistant patient could guide subsequent treatment. Several clinical trials have shown that a combination of Osimertinib and a MET inhibitor can restore clinical response in such patients.[10][15]

Q: We detected a low-allele-frequency EGFR C797S mutation in a liquid biopsy (cfDNA). How do we interpret this finding?

A: A low-allele-frequency mutation can be challenging to interpret but is clinically significant.

  • Subclonal Resistance: It likely represents an emerging subclone of resistant cells. This subclone may not be the dominant driver of resistance at the current time but could expand under continued therapeutic pressure.

  • Tumor Heterogeneity: The mutation may be present at a higher frequency in a specific metastatic lesion that is not being fully represented in the cfDNA pool.

  • Monitoring: The best course of action is continued monitoring of the cfDNA. A rapid increase in the C797S allele frequency over time would confirm that this clone is driving progressive disease.

Section 4: Key Experimental Protocols

Protocol 1: Generation of Osimertinib-Resistant NSCLC Cell Lines

This protocol describes a standard method for developing acquired resistance in vitro.

  • Cell Line Selection: Start with an Osimertinib-sensitive NSCLC cell line harboring an EGFR activating mutation (e.g., PC9 - exon 19 deletion; H1975 - L858R/T790M).

  • Initial Dosing: Culture the cells in standard media containing Osimertinib at a concentration close to the IC50 value.

  • Dose Escalation: Once the cells resume proliferation (typically after 2-4 weeks), subculture them and gradually increase the concentration of Osimertinib in a stepwise manner (e.g., 1.5x to 2x increments). This process can take 6-12 months.[12]

  • Resistance Confirmation: The resulting cell population is considered resistant when its IC50 for Osimertinib is at least 10-fold higher than the parental cell line.

  • Characterization: Maintain the resistant cell line in media containing a steady concentration of Osimertinib to prevent reversion. Proceed with molecular and functional characterization as described in the troubleshooting section.

Protocol 2: Analysis of Gene Amplification by Fluorescence In Situ Hybridization (FISH)

This protocol outlines the general steps for detecting MET or HER2 amplification in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

  • Slide Preparation: Prepare 4-5 µm thick sections from the FFPE block.

  • Pre-treatment: Deparaffinize the slides using xylene and rehydrate through a series of ethanol washes. Perform heat-induced epitope retrieval.

  • Probe Hybridization: Apply a dual-color FISH probe set containing a probe for the target gene (MET or HER2) and a control probe for the centromere of the corresponding chromosome (e.g., CEP7 for MET). Denature the DNA on the slide and hybridize the probe overnight.

  • Post-Hybridization Washes: Wash the slides to remove unbound probe.

  • Counterstaining & Imaging: Apply a DAPI counterstain to visualize the nuclei and acquire images using a fluorescence microscope equipped with appropriate filters.

  • Scoring: Count the number of gene signals and centromere signals in at least 50-100 non-overlapping tumor cell nuclei. Amplification is typically defined as a gene-to-centromere ratio of ≥2.0.[18]

Protocol 3: Western Blot for Bypass Pathway Activation

This protocol is for detecting changes in protein phosphorylation in key signaling pathways.

  • Protein Extraction: Lyse cultured cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Densitometry can be used to quantify the ratio of phosphorylated to total protein.

cluster_main Bypass Signaling Pathways in Osimertinib Resistance EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K MET MET MET->RAS Activation via Amplification MET->PI3K Activation via Amplification HER2 HER2 HER2->RAS Activation via Amplification HER2->PI3K Activation via Amplification Osimertinib Osimertinib Block Osimertinib->Block Block->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Fig 3. Activation of RAS/MAPK and PI3K/AKT pathways by MET/HER2 bypasses EGFR inhibition.

References

Simotinib off-target effects and toxicity profiling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential issues related to the off-target effects and toxicity profile of Simotinib.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a novel and specific tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR).[1] It has a half-maximal inhibitory concentration (IC50) of 19.9 nM for EGFR.[1] In vitro studies have shown that this compound inhibits EGFR in a dose-dependent manner and suppresses the growth of human A431 tumor cells, which have high EGFR expression.[1]

Q2: What are the known off-target effects of this compound?

Currently, there is no publicly available comprehensive kinase selectivity panel detailing the IC50 values of this compound against a wide range of kinases. However, initial in vitro studies have indicated that this compound has no significant activity on other investigated kinases, suggesting a high selectivity for EGFR.[1] Researchers investigating novel pathways or observing unexpected cellular phenotypes are encouraged to perform their own kinase profiling to determine the specific activity of this compound in their experimental system.

Q3: What are the most common toxicities observed with this compound in clinical trials?

A phase Ib clinical trial (NCT01772732) in patients with advanced non-small cell lung cancer (NSCLC) identified the following common adverse events (AEs):

  • Diarrhea: 56.1% of patients experienced diarrhea.[1]

  • Rash: 41.5% of patients experienced a rash.[1]

  • Pruritus (itching): 24.4% of patients reported pruritus.[1]

  • Neutropenia: A decrease in neutrophil count was observed in 26.8% of patients.[1]

  • Anemia: A decrease in red blood cells was reported in 22.0% of patients.[1]

  • Increased Aminotransferase and Bilirubin: Elevated liver enzymes were noted in 19.5% and 17.1% of patients, respectively.[1]

Most of these adverse events were reported as mild to moderate in severity.[1]

Q4: What is the proposed mechanism for this compound-induced diarrhea?

Preclinical research suggests that this compound may induce diarrhea by increasing the paracellular permeability of intestinal epithelial cells. This is thought to be caused by a reduction in the expression of the cell junction gene afadin-6, which is a target of the EGFR/Ras/MAPK signaling pathway.

Troubleshooting Guides

Issue 1: Unexpected Cell Phenotype or Suspected Off-Target Activity

Symptoms:

  • Your experimental results are inconsistent with known effects of EGFR inhibition.

  • You observe a cellular response that cannot be explained by the on-target activity of this compound.

Troubleshooting Steps:

  • Confirm On-Target EGFR Inhibition:

    • Perform a Western blot to verify the inhibition of EGFR phosphorylation (p-EGFR) at a specific tyrosine residue (e.g., Tyr1068) in your cell line upon this compound treatment.

    • Include positive and negative controls (e.g., cells with known EGFR mutations, untreated cells).

  • Assess Off-Target Kinase Activity:

    • If you suspect off-target activity, consider performing a kinase inhibitor profiling assay. This can be done through commercial services that offer panels of hundreds of kinases.

    • This will provide a quantitative assessment of this compound's inhibitory activity against a broad range of kinases, helping to identify potential off-targets.

  • Literature Review:

    • While specific off-target data for this compound is limited, review the literature for known off-target effects of other EGFR TKIs. This may provide clues to potential pathways affected.

Issue 2: High Incidence of Diarrhea in Animal Models

Symptoms:

  • Significant and prolonged diarrhea is observed in animals treated with this compound, potentially leading to dehydration and weight loss.

Troubleshooting Steps:

  • Dose-Response Evaluation:

    • If not already done, perform a dose-response study to determine the minimum effective dose that achieves the desired on-target effect with manageable gastrointestinal toxicity.

  • Investigate Paracellular Permeability:

    • Based on the proposed mechanism, you can assess intestinal permeability in your animal model. This can be done using techniques like the in situ intestinal perfusion method with a non-absorbable marker (e.g., FITC-dextran).

    • Collect intestinal tissue and perform Western blotting or qPCR to analyze the expression levels of afadin-6 and other tight junction proteins (e.g., claudins, occludin).

  • Supportive Care:

    • Provide supportive care to the animals, including hydration with electrolyte solutions, to mitigate the effects of diarrhea.

Issue 3: Development of Skin Rash in Animal Models

Symptoms:

  • Animals develop a skin rash, which may be papulopustular, on the face, upper trunk, or other areas.

Troubleshooting Steps:

  • Histopathological Analysis:

    • Collect skin biopsies from the affected areas for histological examination. This can help characterize the nature of the inflammation and cellular infiltrates, which is often associated with EGFR inhibitor-induced rash.[2]

  • Dose Adjustment:

    • Similar to diarrhea, a dose reduction may alleviate the severity of the skin rash. Evaluate the therapeutic efficacy at a lower dose.

  • Topical Treatments:

    • In consultation with veterinary staff, consider the use of topical emollients to manage dryness and itching associated with the rash.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

TargetIC50 (nM)Cell LineAssay Type
EGFR19.9A431Kinase Assay

Data extracted from a study on the safety and pharmacokinetics of this compound.[1]

Table 2: Common Adverse Events in Phase Ib Clinical Trial of this compound (NCT01772732)

Adverse EventFrequency (%)
Diarrhea56.1
Rash41.5
Pruritus24.4
Neutropenia26.8
Anemia22.0
Increased Aminotransferase19.5
Increased Bilirubin17.1

Data from a study involving 41 patients with advanced NSCLC.[1]

Experimental Protocols

Protocol 1: Western Blot for EGFR Phosphorylation

  • Cell Lysis:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for the specified time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-EGFR (e.g., Tyr1068) and total EGFR overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: In Situ Intestinal Permeability Assay

  • Animal Preparation:

    • Anesthetize the animal according to approved institutional protocols.

    • Perform a midline laparotomy to expose the small intestine.

  • Loop Isolation:

    • Isolate a segment of the jejunum of a defined length.

    • Ligate both ends of the segment without disrupting the blood supply.

  • Perfusion:

    • Inject a solution containing a non-absorbable fluorescent marker (e.g., FITC-dextran) into the lumen of the isolated loop.

    • Return the loop to the abdominal cavity and maintain the animal's body temperature.

  • Sample Collection and Analysis:

    • After a defined period (e.g., 30-60 minutes), collect a blood sample via cardiac puncture.

    • Measure the fluorescence intensity in the plasma to quantify the amount of FITC-dextran that has passed from the intestine into the bloodstream, which is an indicator of paracellular permeability.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation This compound This compound This compound->EGFR Inhibition Ligand Ligand (EGF) Ligand->EGFR

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow_Toxicity cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Animal Model) cluster_mechanism Mechanism of Toxicity Investigation KinaseAssay Kinase Panel Assay (Off-target identification) CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) DoseEscalation Dose Escalation Study (Determine MTD) ToxicityObservation Observe for Clinical Signs (Diarrhea, Rash, Weight Loss) DoseEscalation->ToxicityObservation Histopathology Histopathology (Tissue Analysis) ToxicityObservation->Histopathology PermeabilityAssay Intestinal Permeability Assay (Diarrhea Mechanism) ToxicityObservation->PermeabilityAssay GeneExpression Gene Expression Analysis (e.g., qPCR for Afadin-6) PermeabilityAssay->GeneExpression This compound This compound This compound->KinaseAssay This compound->CellViability This compound->DoseEscalation

Caption: Experimental workflow for assessing this compound toxicity.

Diarrhea_Mechanism This compound This compound EGFR_inhibition EGFR Inhibition in Intestinal Epithelial Cells This compound->EGFR_inhibition Ras_MAPK_pathway Reduced Ras/MAPK Signaling EGFR_inhibition->Ras_MAPK_pathway Afadin6_expression Decreased Afadin-6 Gene Expression Ras_MAPK_pathway->Afadin6_expression Junction_disruption Disruption of Cell-Cell Junctions Afadin6_expression->Junction_disruption Paracellular_permeability Increased Paracellular Permeability Junction_disruption->Paracellular_permeability Diarrhea Diarrhea Paracellular_permeability->Diarrhea

Caption: Proposed mechanism of this compound-induced diarrhea.

References

Optimizing Simotinib dosage and administration schedule

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Simotinib in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Its primary mechanism of action is the inhibition of EGFR phosphorylation, which in turn blocks downstream signaling pathways, such as the Ras/MAPK pathway, that are crucial for cell proliferation and survival.[1]

Q2: What is the recommended in vitro concentration range for this compound?

A2: this compound has a half-maximal inhibitory concentration (IC50) of 19.9 nM for EGFR.[1] For cell-based assays, a common starting point is to use a dose-response curve ranging from low nanomolar to low micromolar concentrations to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: What is a typical oral dosage for in vivo animal studies?

A3: In clinical trials involving patients with advanced non-small cell lung cancer (NSCLC), this compound has been administered orally at doses ranging from 100 to 650 mg twice daily.[1] For preclinical animal studies, dose-ranging studies are recommended to determine the optimal and tolerable dose for the specific animal model.

Q4: What are the known pharmacokinetic properties of this compound?

A4: In human clinical trials, this compound is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) ranging from 1 to 4 hours. The half-life (T1/2) of this compound is between 6.2 and 13.0 hours following multiple-dose administration.[1]

Q5: What are the common adverse effects observed with this compound?

A5: The most frequently reported adverse events in clinical trials are diarrhea and rash.[1] Other common toxicities include weight loss, salivation, and alopecia.[1]

Q6: Are there any known drug-drug interactions with this compound?

A6: this compound has been shown to increase the paracellular permeability of intestinal epithelial cells by downregulating the cell junction gene afadin-6.[2] This can lead to increased absorption of co-administered drugs. Therefore, caution is advised when using this compound in combination with other therapeutic agents, and a thorough evaluation of potential drug-drug interactions is recommended.

Troubleshooting Guides

In Vitro Cell Viability/Proliferation Assays

Issue: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding, edge effects in the plate, or improper mixing of reagents.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding by gentle pipetting.

    • Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.

    • When adding reagents, ensure thorough but gentle mixing to avoid disturbing the cell monolayer.

Issue: No significant dose-dependent effect of this compound observed.

  • Possible Cause: Cell line is resistant to this compound, incorrect concentration range, or insufficient incubation time.

  • Troubleshooting Steps:

    • Confirm that the cell line expresses EGFR and is dependent on its signaling for proliferation.

    • Expand the concentration range of this compound tested (e.g., from 1 nM to 10 µM).

    • Increase the incubation time with this compound (e.g., from 24 to 48 or 72 hours).

Western Blotting for Phosphorylated EGFR (p-EGFR)

Issue: Weak or no p-EGFR signal.

  • Possible Cause: Low level of EGFR activation, phosphatase activity during sample preparation, or poor antibody performance.

  • Troubleshooting Steps:

    • Stimulate cells with EGF (e.g., 100 ng/mL for 15 minutes) before lysis to induce EGFR phosphorylation.

    • Include phosphatase inhibitors in the lysis buffer.

    • Ensure the primary antibody is validated for detecting p-EGFR and use it at the recommended dilution.

    • Use a positive control lysate from a cell line with known high p-EGFR levels.

Issue: High background on the western blot membrane.

  • Possible Cause: Insufficient blocking, primary antibody concentration too high, or inadequate washing.

  • Troubleshooting Steps:

    • Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C).

    • Titrate the primary antibody to determine the optimal concentration.

    • Increase the number and duration of washes after primary and secondary antibody incubations.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference
Tmax (hours)1 - 4[1]
T1/2 (hours)6.2 - 13.0[1]
AdministrationOral, twice daily[1]

Table 2: In Vitro Efficacy of this compound

ParameterValueCell LineReference
IC50 (EGFR)19.9 nMA431[1]

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/XTT Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or XTT reagent to each well and incubate for 2-4 hours.

  • Solubilization: If using MTT, add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Western Blotting for p-EGFR
  • Cell Lysis: After treatment with this compound and/or EGF stimulation, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and/or a housekeeping protein like GAPDH or β-actin.

Mandatory Visualizations

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates This compound This compound This compound->EGFR Inhibits Phosphorylation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Western_Blot_Workflow Lysis Cell Lysis (with phosphatase inhibitors) Quant Protein Quantification Lysis->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer Protein Transfer (PVDF/Nitrocellulose) SDSPAGE->Transfer Block Blocking (5% BSA in TBST) Transfer->Block PriAb Primary Antibody Incubation (anti-p-EGFR) Block->PriAb SecAb Secondary Antibody Incubation (HRP-conjugated) PriAb->SecAb Detect ECL Detection SecAb->Detect Reprobe Stripping & Re-probing (Total EGFR / GAPDH) Detect->Reprobe

Caption: A typical workflow for Western Blot analysis of p-EGFR.

Troubleshooting_Logic Start Weak/No p-EGFR Signal CheckStim Was EGF stimulation performed? Start->CheckStim Stimulate Stimulate cells with EGF CheckStim->Stimulate No CheckLysis Are phosphatase inhibitors in lysis buffer? CheckStim->CheckLysis Yes Stimulate->CheckLysis AddInhibitors Add phosphatase inhibitors CheckLysis->AddInhibitors No CheckAb Is the primary antibody validated and at the correct concentration? CheckLysis->CheckAb Yes AddInhibitors->CheckAb OptimizeAb Optimize antibody concentration / Use a different antibody CheckAb->OptimizeAb No CheckControl Is the positive control visible? CheckAb->CheckControl Yes OptimizeAb->CheckControl TroubleshootTransfer Troubleshoot protein transfer and detection steps CheckControl->TroubleshootTransfer No Success Signal Improved CheckControl->Success Yes TroubleshootTransfer->Success

Caption: Troubleshooting logic for weak or no p-EGFR signal in Western Blotting.

References

Troubleshooting Simotinib precipitation in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro experiments with Simotinib, with a specific focus on addressing compound precipitation in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, selective, and specific small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] By inhibiting EGFR, this compound blocks downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation, making it a subject of interest in cancer research.[1][2] In preclinical studies, it has been shown to inhibit EGFR in a dose-dependent manner with a half-maximal inhibitory concentration (IC50) of 19.9 nM.[1]

Q2: I am observing a precipitate in my cell culture plates after adding this compound. What could be the cause?

A2: Precipitation of small molecule inhibitors like this compound in cell culture is a common issue that can arise from several factors:

  • Low Aqueous Solubility: Many kinase inhibitors are highly lipophilic and have poor solubility in aqueous solutions like cell culture media.

  • High Concentration: The concentration of this compound you are using may exceed its solubility limit in the final culture medium.

  • Solvent Shock: Rapidly diluting a concentrated stock of this compound (e.g., in 100% DMSO) into the aqueous culture medium can cause the compound to crash out of solution.

  • Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.

  • Temperature and pH: Changes in temperature or pH of the medium can affect the solubility of the compound.

Q3: How can I prevent this compound from precipitating in my experiments?

A3: Here are several strategies to prevent precipitation:

  • Optimize Solvent and Stock Concentration: While DMSO is a common solvent, ensure you are using the lowest possible final concentration of DMSO in your culture (typically <0.5%) as it can be toxic to cells. Prepare a high-concentration stock of this compound in 100% DMSO and then perform serial dilutions in a solvent that is more miscible with your culture medium or directly in the medium itself before adding to the cells.

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a stepwise dilution. For example, add the DMSO stock to a smaller volume of media, mix well, and then add this intermediate dilution to the final culture volume.

  • Pre-warming the Medium: Ensure your cell culture medium is warmed to 37°C before adding this compound, as solubility often increases with temperature.

  • Use of Solubilizing Agents: For poorly soluble compounds, the use of pharmaceutically acceptable solubilizing agents or excipients may be considered, though their impact on the specific cell line and experiment should be validated.

  • Sonication: Briefly sonicating the diluted this compound solution in the medium before adding it to the cells can sometimes help to dissolve small precipitates.

Q4: What is the recommended starting concentration for this compound in cell culture?

A4: The optimal concentration of this compound will depend on the cell line and the specific experimental endpoint. Based on its in vitro IC50 of 19.9 nM, a good starting point for cell-based assays would be to test a range of concentrations around this value (e.g., from 1 nM to 1 µM). It is crucial to perform a dose-response curve to determine the effective concentration for your specific experimental setup.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshooting this compound precipitation in your cell culture experiments.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow to diagnose and resolve this compound precipitation issues.

G cluster_0 Troubleshooting this compound Precipitation start Precipitate Observed in Cell Culture q1 Is the final DMSO concentration <0.5%? start->q1 sol1 Reduce DMSO concentration by preparing a higher stock or using serial dilutions in media. q1->sol1 No q2 Was the this compound stock added directly to the full media volume? q1->q2 Yes sol1->q2 sol2 Perform stepwise dilution of the stock in a smaller volume of media before adding to the final culture. q2->sol2 Yes q3 Was the media pre-warmed to 37°C? q2->q3 No sol2->q3 sol3 Ensure media is at 37°C before adding this compound. q3->sol3 No q4 Is the working concentration significantly higher than the IC50? q3->q4 Yes sol3->q4 sol4 Perform a dose-response experiment starting from a lower concentration range. q4->sol4 Yes end Precipitation Resolved q4->end No sol4->end EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR->EGFR Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits P P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

References

Technical Support Center: Simotinib (Osimertinib) Combination Therapy to Prevent Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating simotinib (osimertinib) combination therapies to prevent or overcome drug resistance. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to osimertinib?

A1: Acquired resistance to osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), can be broadly categorized into two main types:

  • On-target resistance: This involves alterations to the EGFR gene itself. The most common on-target resistance mechanism is the acquisition of a secondary mutation in the EGFR kinase domain, such as the C797S mutation. This mutation prevents osimertinib from binding to its target, rendering the drug ineffective.[1][2]

  • Off-target resistance: This occurs through the activation of alternative signaling pathways that bypass the need for EGFR signaling to drive tumor growth and survival. The most frequently observed off-target mechanism is the amplification of the MET proto-oncogene, which leads to the activation of the MET signaling pathway.[1][3] Other off-target mechanisms include amplification of HER2, and mutations in downstream signaling molecules like KRAS and PIK3CA.[4]

Q2: What are the most common combination strategies being investigated to overcome osimertinib resistance?

A2: Several combination strategies are currently under investigation to combat osimertinib resistance:

  • Combination with MET inhibitors: Given that MET amplification is a frequent resistance mechanism, combining osimertinib with MET inhibitors such as savolitinib, tepotinib, or capmatinib is a leading strategy.[5]

  • Combination with chemotherapy: Combining osimertinib with platinum-based chemotherapy has shown significant improvements in progression-free survival (PFS) and overall survival (OS) in clinical trials.[6][7]

  • Combination with other EGFR TKIs: For certain on-target resistance mutations, such as the C797S mutation occurring in trans with the T790M mutation, a combination of first- and third-generation EGFR TKIs may be effective.

  • Combination with HER2-targeted therapies: In cases of HER2 amplification, combining osimertinib with HER2 inhibitors is a logical approach being explored.

  • Combination with inhibitors of downstream signaling: Targeting key downstream effectors in pathways like MAPK and PI3K/AKT is another promising strategy.

Q3: How do I select the appropriate cell lines for my osimertinib combination therapy experiments?

A3: The choice of cell lines is critical for the success of your experiments. Consider the following:

  • Parental sensitive cell lines: Start with a well-characterized EGFR-mutant non-small cell lung cancer (NSCLC) cell line that is sensitive to osimertinib (e.g., PC-9, HCC827).

  • Osimertinib-resistant cell lines: To study acquired resistance, you will need cell lines that have been made resistant to osimertinib. You can either generate these in-house by long-term exposure of sensitive cells to increasing concentrations of osimertinib or obtain them from commercial sources or collaborators.

  • Characterize the resistance mechanism: It is crucial to determine the mechanism of resistance in your chosen cell line (e.g., by checking for EGFR C797S mutation, MET amplification, etc.). This will allow you to test the most relevant combination therapies.

Troubleshooting Guides

Cell Viability and Synergy Assays

Q: My cell viability assay results are inconsistent. What are some common causes and solutions?

A: Inconsistent cell viability results can be frustrating. Here are some common issues and how to troubleshoot them:

Problem Possible Cause Solution
High variability between replicates Uneven cell seeding, edge effects in the microplate, pipetting errors.Ensure a single-cell suspension before seeding, avoid using the outer wells of the plate, and use a multichannel pipette for drug addition.
Low signal-to-noise ratio Insufficient cell number, inappropriate assay type for cell number.Optimize cell seeding density for your specific cell line and assay. Consider using a more sensitive assay for low cell numbers (e.g., ATP-based assays like CellTiter-Glo).[8]
Unexpected drug potency (IC50 values) Incorrect drug concentration, drug degradation, cell line misidentification or contamination.Verify the concentration of your drug stocks, store drugs properly, and regularly perform cell line authentication and mycoplasma testing.

Q: I am not observing the expected synergy between osimertinib and my combination agent using the Chou-Talalay method. What should I do?

A: A lack of synergy can have several explanations. Consider the following troubleshooting steps:

Problem Possible Cause Solution
Combination Index (CI) > 1 (antagonism) Incorrect ratio of drugs, inappropriate scheduling of drug addition, off-target effects of the combination.Test a matrix of concentrations for both drugs to identify synergistic ratios. Experiment with sequential versus simultaneous drug addition.
CI ≈ 1 (additive effect) The two drugs may act on the same pathway without synergistic interaction. The chosen cell line may not have the resistance mechanism targeted by the combination.Confirm the mechanism of resistance in your cell line. Consider testing the combination in a different resistant cell line with a known relevant resistance mechanism.
High variability in CI values Inaccurate determination of single-agent IC50 values, experimental variability.Carefully determine the dose-response curves and IC50 values for each drug individually before performing combination experiments. Ensure high-quality, reproducible data for both single agents and the combination.
Western Blotting for Resistance Markers

Q: I am having trouble detecting MET or HER2 amplification by Western blot in my osimertinib-resistant cells. What could be the issue?

A: Detecting protein amplification by Western blot can be challenging. Here are some troubleshooting tips:

Problem Possible Cause Solution
Weak or no signal Low protein expression, poor antibody quality, insufficient protein loading.Use a positive control cell line known to overexpress MET or HER2. Optimize your primary antibody concentration and incubation time. Increase the amount of protein loaded onto the gel.
High background Insufficient blocking, non-specific antibody binding, high secondary antibody concentration.Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). Perform washes with a buffer containing a mild detergent (e.g., Tween-20). Titrate your secondary antibody to the optimal concentration.
Non-specific bands Antibody cross-reactivity, protein degradation.Use a more specific primary antibody. Ensure that protease and phosphatase inhibitors are included in your lysis buffer and that samples are kept cold.

Data Presentation

Table 1: Preclinical Efficacy of Osimertinib Combination with a MET Inhibitor (Savolitinib) in MET-Amplified EGFR-Mutant NSCLC.

Cell LineResistance MechanismTreatmentIC50 (nM)Combination Index (CI)Reference
H1975-OR EGFR T790M/MET AmpOsimertinib150 ± 25-Fictional Data
Savolitinib250 ± 40-Fictional Data
Osimertinib + Savolitinib-< 0.5 (Synergistic)Fictional Data
PC-9-OR EGFR ex19del/MET AmpOsimertinib200 ± 30-Fictional Data
Savolitinib300 ± 50-Fictional Data
Osimertinib + Savolitinib-< 0.6 (Synergistic)Fictional Data

Note: This table contains illustrative fictional data. Researchers should consult specific publications for actual experimental values.

Table 2: Clinical Trial Outcomes of Osimertinib Combination Therapies.

Trial NameCombination TherapyPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS) (months)
FLAURA2 Osimertinib + Chemotherapy1st-line advanced EGFRm NSCLC-25.5
TATTON (Cohort B) Osimertinib + SavolitinibEGFRm NSCLC with MET amplification post-TKI25%9.7
SAVANNAH Osimertinib + SavolitinibEGFRm NSCLC with high MET amplification post-osimertinib49%7.1
SACHI Osimertinib + SavolitinibMET-amplified EGFRm NSCLC post-TKI58%8.2

Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of osimertinib and the combination drug. Add the drugs to the cells, either alone or in combination, and incubate for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Western Blot for MET Amplification
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against MET overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Synergy Analysis (Chou-Talalay Method)
  • Experimental Design: Treat cells with each drug alone and in combination at a constant ratio (e.g., based on their IC50 values).

  • Data Acquisition: Perform a cell viability assay to determine the fraction of cells affected (Fa) at each dose.

  • Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9][10]

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation cell_culture 1. Cell Culture (EGFRm NSCLC cell lines) resistance 2. Induce/Confirm Osimertinib Resistance cell_culture->resistance characterize 3. Characterize Resistance (e.g., MET amplification) resistance->characterize viability 4. Cell Viability Assays (Single agents and combinations) characterize->viability western 6. Western Blot (Confirm pathway modulation) characterize->western synergy 5. Synergy Analysis (Chou-Talalay Method) viability->synergy ic50 7. Determine IC50 viability->ic50 ci 8. Calculate Combination Index synergy->ci interpretation 9. Interpret Results (Synergy, Additivity, Antagonism) western->interpretation ci->interpretation

Caption: Experimental workflow for evaluating this compound combination therapy.

EGFR_MET_pathways cluster_membrane Cell Membrane cluster_drugs cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS MET MET MET->PI3K Bypass Activation MET->RAS Bypass Activation Osimertinib Osimertinib Osimertinib->EGFR inhibits MET_inhibitor MET Inhibitor MET_inhibitor->MET inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR and MET signaling pathways in osimertinib resistance.

References

Technical Support Center: Managing Simotinib-Induced Gastrointestinal Toxicity In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing Simotinib-induced gastrointestinal toxicity in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced gastrointestinal toxicity?

A1: this compound, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), primarily causes gastrointestinal toxicity by inhibiting EGFR signaling in the intestinal epithelium.[1] This inhibition leads to a reduction in the expression of the cell junction gene afadin-6, which is crucial for maintaining the integrity of tight junctions between intestinal epithelial cells.[1][2][3] The resulting increase in paracellular permeability disrupts the normal barrier function of the gut, leading to secretory diarrhea.[2][3]

Q2: What are the most common clinical and preclinical signs of this compound-induced gastrointestinal toxicity?

A2: In both clinical and preclinical studies, the most frequently reported gastrointestinal adverse events associated with this compound are diarrhea and weight loss.[1] Preclinical toxicology studies have also noted salivation in animal models.[1] In a phase Ib clinical trial, diarrhea was observed in 56.1% of patients receiving this compound.[1]

Q3: How soon after starting this compound administration can I expect to see signs of gastrointestinal toxicity in my animal models?

A3: The onset of diarrhea induced by EGFR-TKIs can be rapid. For some second-generation EGFR-TKIs, diarrhea can occur within the first week of treatment.[4] While specific data for this compound is limited, it is advisable to begin monitoring for changes in stool consistency and body weight within the first few days of initiating treatment.

Q4: Are the gastrointestinal toxicities of this compound dose-dependent?

A4: The severity of diarrhea induced by second-generation EGFR-TKIs is generally considered to be dose-dependent.[4] However, in a phase Ib dose-escalation study of this compound (up to 650 mg), an increase in the overall frequency of adverse events with increasing doses was not observed.[1] Researchers should still carefully consider the dose being administered in their preclinical models and its potential impact on the severity of gastrointestinal side effects.

Troubleshooting Guides

Issue 1: Severe Diarrhea and Rapid Weight Loss in Animal Models

Problem: Animals treated with this compound are experiencing severe, uncontrolled diarrhea leading to significant weight loss (>15% of initial body weight) and dehydration, potentially compromising the study's integrity and animal welfare.

Possible Causes:

  • High Dose of this compound: The administered dose may be too high for the specific animal model or strain.

  • Dehydration and Malnutrition: Severe diarrhea leads to fluid and electrolyte loss, as well as reduced nutrient absorption.

  • Compromised Gut Barrier Function: Increased intestinal permeability can lead to systemic inflammation and exacerbate weight loss.

Troubleshooting Steps:

  • Dose Reduction: Consider reducing the dose of this compound. The table below provides a hypothetical dose-response relationship based on general knowledge of EGFR-TKIs, which can be adapted for your specific model.

  • Supportive Care:

    • Provide supplemental hydration with subcutaneous injections of sterile saline or Lactated Ringer's solution.

    • Offer highly palatable and easily digestible nutrient-dense food to encourage caloric intake.

  • Pharmacological Intervention:

    • Administer an anti-diarrheal agent such as loperamide. Refer to the experimental protocol below for a sample loperamide treatment regimen.

Hypothetical this compound Dose (mg/kg/day)Expected Diarrhea Severity (Grade)Anticipated Mean Body Weight Change (%)
Low Dose (e.g., 10-25)1 (Mild)-5% to -10%
Mid Dose (e.g., 25-50)2 (Moderate)-10% to -15%
High Dose (e.g., >50)3 (Severe)> -15%
Note: This table is for illustrative purposes and should be adapted based on empirical data from your specific animal model.
Issue 2: Lack of a Clear and Consistent Diarrhea Phenotype

Problem: There is high variability in the incidence and severity of diarrhea among animals in the same treatment group, making it difficult to assess the efficacy of any interventions.

Possible Causes:

  • Inconsistent Drug Administration: Variability in gavage technique or animal stress levels can affect drug absorption.

  • Individual Animal Susceptibility: Biological variability among animals can lead to different responses.

  • Subjective Assessment of Diarrhea: Lack of a standardized scoring system for stool consistency.

Troubleshooting Steps:

  • Standardize Administration: Ensure consistent oral gavage technique and handle animals gently to minimize stress.

  • Increase Sample Size: A larger cohort of animals can help to mitigate the effects of individual variability.

  • Implement a Standardized Scoring System: Use a clear and objective scale to assess stool consistency. An example is provided in the table below.

Stool ScoreDescription
0Normal, well-formed pellets
1Soft, but still formed pellets
2Pasty, unformed stool
3Watery, liquid stool (diarrhea)

Experimental Protocols

Protocol 1: Induction of Gastrointestinal Toxicity with this compound in a Murine Model

Objective: To establish a murine model of this compound-induced gastrointestinal toxicity.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Male or female mice (e.g., BALB/c or C57BL/6, 8-10 weeks old)

  • Oral gavage needles

  • Analytical balance

Methodology:

  • Acclimatize mice for at least one week before the start of the experiment.

  • Record the initial body weight of each mouse.

  • Prepare a stock solution of this compound in the chosen vehicle at the desired concentration.

  • Administer this compound or vehicle orally via gavage once or twice daily. A suggested starting dose, based on preclinical studies of other EGFR-TKIs, could be in the range of 25-100 mg/kg/day.[5]

  • Monitor animals daily for:

    • Body weight

    • Stool consistency (using a standardized scoring system)

    • General clinical signs (e.g., lethargy, ruffled fur)

  • Continue administration for a predefined period (e.g., 7-14 days) or until a specific endpoint is reached (e.g., >15% body weight loss).

  • At the end of the study, euthanize the animals and collect intestinal tissues for histopathological analysis.

Protocol 2: Management of this compound-Induced Diarrhea with Loperamide

Objective: To evaluate the efficacy of loperamide in mitigating this compound-induced diarrhea.

Materials:

  • This compound-treated mice exhibiting diarrhea (Stool Score 2-3)

  • Loperamide hydrochloride

  • Vehicle for oral administration (e.g., water or saline)

Methodology:

  • Once mice develop diarrhea following this compound administration (as per Protocol 1), divide them into treatment and control groups.

  • Administer loperamide (e.g., 1-10 mg/kg) orally to the treatment group. The control group should receive the vehicle. Loperamide can be administered once or twice daily.

  • Continue to monitor body weight and stool consistency daily.

  • The table below shows hypothetical data on the efficacy of loperamide.

Treatment GroupMean Stool Score (Day 3 post-loperamide)Mean Body Weight Change from Baseline (Day 3 post-loperamide)
This compound + Vehicle2.8 ± 0.4-12.5% ± 2.1%
This compound + Loperamide (5 mg/kg)1.2 ± 0.3-8.2% ± 1.8%
Note: This table presents hypothetical data for illustrative purposes.
Protocol 3: Histopathological Evaluation of Intestinal Tissue

Objective: To assess the extent of intestinal damage caused by this compound.

Materials:

  • Intestinal tissue collected from experimental animals

  • 10% neutral buffered formalin

  • Paraffin

  • Microtome

  • Hematoxylin and eosin (H&E) stains

  • Microscope

Methodology:

  • Fix the collected intestinal tissues (e.g., jejunum, ileum, colon) in 10% neutral buffered formalin for at least 24 hours.

  • Process the tissues and embed them in paraffin.

  • Cut 4-5 µm thick sections and mount them on slides.

  • Stain the sections with H&E.

  • Examine the slides under a microscope for histopathological changes such as:

    • Villous atrophy

    • Crypt hyperplasia or loss

    • Inflammatory cell infiltration

    • Epithelial erosions or ulcerations

  • Score the severity of the intestinal damage using a semi-quantitative scoring system.

Histological ParameterScore 0Score 1Score 2Score 3
Villous AtrophyNormal villiMild shorteningModerate shorteningSevere shortening/blunting
Crypt ChangesNormal cryptsMild hyperplasiaModerate hyperplasia/focal lossSevere hyperplasia/extensive loss
Inflammatory InfiltrateNoneMild, focalModerate, multifocalSevere, diffuse
Epithelial IntegrityIntactFocal erosionMultifocal erosionUlceration

Visualizations

Signaling_Pathway This compound This compound EGFR EGFR This compound->EGFR Inhibits PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Ras_MAPK Ras/MAPK Pathway EGFR->Ras_MAPK Afadin6 Afadin-6 Expression Ras_MAPK->Afadin6 Tight_Junctions Tight Junction Integrity Afadin6->Tight_Junctions Maintains Afadin6->Tight_Junctions Paracellular_Permeability Increased Paracellular Permeability Tight_Junctions->Paracellular_Permeability Decreases Tight_Junctions->Paracellular_Permeability Diarrhea Diarrhea Paracellular_Permeability->Diarrhea

Caption: this compound-induced gastrointestinal toxicity signaling pathway.

Experimental_Workflow Start Start: Acclimatize Animals Baseline Record Baseline Body Weight Start->Baseline Treatment Oral Gavage: This compound or Vehicle Baseline->Treatment Monitoring Daily Monitoring: - Body Weight - Stool Score - Clinical Signs Treatment->Monitoring Diarrhea_Check Diarrhea Develops? Monitoring->Diarrhea_Check Endpoint Endpoint Reached Monitoring->Endpoint Continue_Monitoring Continue Monitoring Diarrhea_Check->Continue_Monitoring No Intervention Initiate Intervention: - Loperamide - Supportive Care Diarrhea_Check->Intervention Yes Continue_Monitoring->Endpoint Intervention->Monitoring Endpoint->Monitoring No Euthanasia Euthanasia & Tissue Collection Endpoint->Euthanasia Yes Histopathology Histopathological Analysis Euthanasia->Histopathology

Caption: In vivo experimental workflow for managing this compound toxicity.

References

Validation & Comparative

A Comparative Analysis of Simotinib and Gefitinib in EGFR-Mutant Cell Lines: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between the novel EGFR tyrosine kinase inhibitor (TKI) simotinib and the established first-generation TKI gefitinib in specific EGFR-mutant non-small cell lung cancer (NSCLC) cell lines is currently limited by the scarcity of publicly available preclinical data for this compound. While extensive research has characterized the activity of gefitinib in cell lines such as HCC827, PC9, and H3255, which harbor common EGFR mutations, similar detailed studies on this compound are not yet available in the public domain.

This guide provides a detailed overview of the known mechanisms of action and preclinical efficacy of gefitinib in key EGFR-mutant cell lines. This information serves as a benchmark for the future evaluation of emerging TKIs like this compound.

Mechanism of Action: Targeting the ATP-Binding Site of EGFR

Both gefitinib and this compound are classified as EGFR tyrosine kinase inhibitors. They exert their therapeutic effect by competitively binding to the adenosine triphosphate (ATP)-binding site within the intracellular tyrosine kinase domain of the epidermal growth factor receptor (EGFR).[1][2] This action blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and Ras/MAPK pathways.[3] In cells with activating EGFR mutations, these pathways are constitutively active, making them particularly dependent on EGFR signaling and thus more susceptible to inhibition by TKIs.

Preclinical Profile of Gefitinib in EGFR-Mutant Cell Lines

Gefitinib has been extensively studied in various NSCLC cell lines harboring sensitizing EGFR mutations, primarily the exon 19 deletion (del E746-A750) and the L858R point mutation in exon 21.

Inhibitory Concentration (IC50) Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. In the context of cancer cell lines, it represents the concentration of a drug that is required for 50% inhibition of cell growth. The IC50 values for gefitinib vary across different EGFR-mutant cell lines, reflecting their differential sensitivity to the drug.

Cell LineEGFR MutationGefitinib IC50 (nM)
HCC827 Exon 19 Deletion~10 - 30
PC9 Exon 19 Deletion~10 - 100
H3255 L858R~5 - 50

Note: IC50 values can vary between studies due to differences in experimental conditions.

Induction of Apoptosis

A key mechanism by which gefitinib exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. In sensitive EGFR-mutant cell lines, treatment with gefitinib leads to a significant increase in apoptotic markers.

Cell LineEGFR MutationApoptotic Response to Gefitinib
HCC827 Exon 19 DeletionSignificant induction of apoptosis.
PC9 Exon 19 DeletionDose-dependent increase in apoptosis.
H3255 L858RMarked induction of apoptosis.
Effects on Downstream Signaling

Preclinical Profile of this compound

Information on the preclinical activity of this compound in specific EGFR-mutant cell lines is limited. A phase Ib clinical trial reported that this compound has a half-maximal inhibitory concentration (IC50) of 19.9 nM for EGFR in vitro and inhibits the growth of A431 tumor cells, which overexpress wild-type EGFR. The study also mentioned that this compound inhibits EGFR phosphorylation. However, detailed quantitative data on its effects on cell viability, apoptosis, and downstream signaling pathways in well-established EGFR-mutant NSCLC cell lines such as HCC827, PC9, and H3255 are not yet publicly available.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and comparison of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of EGFR TKIs.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: EGFR-mutant NSCLC cells (e.g., HCC827, PC9, H3255) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the EGFR TKI (e.g., gefitinib) or vehicle control (DMSO) for a specified period (typically 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the EGFR TKI at various concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: The percentage of apoptotic cells is quantified using flow cytometry software.

Western Blot Analysis
  • Cell Lysis: Following drug treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like β-actin or GAPDH).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software.

Signaling Pathways and Experimental Workflows

Visual representations of the EGFR signaling pathway and experimental workflows can aid in understanding the complex biological processes and experimental designs.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk Ras/MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway Ligand Ligand EGFR EGFR Ligand->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibit ATP Binding Gefitinib Gefitinib Gefitinib->EGFR Inhibit ATP Binding ATP ATP ATP->EGFR Binds to Tyrosine Kinase Domain Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

Figure 1. Simplified EGFR signaling pathway and the mechanism of action of this compound and Gefitinib.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture EGFR-mutant\nNSCLC cell lines\n(HCC827, PC9, H3255) Culture EGFR-mutant NSCLC cell lines (HCC827, PC9, H3255) Treat cells with\nthis compound or Gefitinib\n(various concentrations) Treat cells with This compound or Gefitinib (various concentrations) Culture EGFR-mutant\nNSCLC cell lines\n(HCC827, PC9, H3255)->Treat cells with\nthis compound or Gefitinib\n(various concentrations) Cell Viability\n(MTT Assay) Cell Viability (MTT Assay) Treat cells with\nthis compound or Gefitinib\n(various concentrations)->Cell Viability\n(MTT Assay) Apoptosis\n(Annexin V/PI) Apoptosis (Annexin V/PI) Treat cells with\nthis compound or Gefitinib\n(various concentrations)->Apoptosis\n(Annexin V/PI) Protein Analysis\n(Western Blot) Protein Analysis (Western Blot) Treat cells with\nthis compound or Gefitinib\n(various concentrations)->Protein Analysis\n(Western Blot) Determine IC50 values Determine IC50 values Cell Viability\n(MTT Assay)->Determine IC50 values Quantify Apoptosis Quantify Apoptosis Apoptosis\n(Annexin V/PI)->Quantify Apoptosis Analyze protein\nphosphorylation Analyze protein phosphorylation Protein Analysis\n(Western Blot)->Analyze protein\nphosphorylation

Figure 2. General experimental workflow for comparing EGFR inhibitors in vitro.

Conclusion

Gefitinib has a well-documented preclinical profile, demonstrating potent activity against EGFR-mutant NSCLC cell lines through the inhibition of EGFR signaling and induction of apoptosis. While this compound is a promising novel EGFR TKI, a direct and comprehensive comparison with gefitinib at the preclinical level is hampered by the current lack of published data for this compound in relevant EGFR-mutant cell line models. Further in vitro studies are necessary to elucidate the specific activity and mechanism of action of this compound in these sensitive contexts, which will be crucial for its continued clinical development and potential positioning in the treatment landscape of EGFR-mutated NSCLC.

References

A Head-to-Head Comparison of Simotinib and Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) mutations, osimertinib has established itself as a standard of care. This guide provides a detailed, data-driven comparison between simotinib, a novel EGFR tyrosine kinase inhibitor (TKI), and the third-generation TKI, osimertinib, for an audience of researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Both this compound and osimertinib are potent inhibitors of the EGFR tyrosine kinase.[1][2] Osimertinib, a third-generation TKI, irreversibly binds to and inhibits both EGFR-sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[2][3] This selective inhibition is achieved through the formation of a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain.[2][4]

This compound is also a selective EGFR-TKI that has demonstrated dose-dependent inhibition of EGFR and the growth of tumor cells with high EGFR expression.[1] Preclinical studies have shown its ability to inhibit EGFR phosphorylation in xenograft models.[1] While detailed information on its binding mechanism and selectivity for specific resistance mutations is less extensively published than for osimertinib, its activity profile suggests a targeted inhibition of the EGFR signaling pathway.

Below is a diagram illustrating the EGFR signaling pathway and the points of inhibition by EGFR-TKIs like this compound and osimertinib.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival TKI This compound / Osimertinib TKI->EGFR Inhibits

EGFR Signaling Pathway Inhibition by TKIs.

Clinical Efficacy and Safety: A Comparative Overview

Direct head-to-head clinical trial data for this compound versus osimertinib is not currently available. However, by examining data from their respective clinical trials, we can draw a comparative picture of their efficacy and safety profiles.

Efficacy Data
ParameterThis compound (Phase Ib)[1]Osimertinib (FLAURA - First-Line)[5]Osimertinib (AURA3 - Second-Line)[6]
Patient Population Advanced NSCLC with EGFR mutationLocally advanced or metastatic NSCLC with EGFR mutation (Ex19del or L858R)Locally advanced or metastatic NSCLC with EGFR T790M mutation, progressed on prior EGFR-TKI
Line of Therapy Not specified (likely mixed)First-LineSecond-Line
Objective Response Rate (ORR) 39.3% (Partial Response)Not directly reported in this source71%
Progression-Free Survival (PFS) 9.9 months18.9 months10.1 months
Overall Survival (OS) 14.6 months38.6 months26.8 months

Note: The data for this compound is from a small Phase Ib dose-escalation study and should be interpreted with caution when comparing to large Phase III trials of osimertinib.

Safety and Tolerability
Adverse Event (Any Grade)This compound (Phase Ib)[1]Osimertinib (AURA3)[6]
Diarrhea 56.1%41%
Rash 41.5%34%
Nausea Not reported22%
Fatigue Higher in 500mg and 650mg doses22%
Aminotransferase Elevation 19.5% (in doses 300-650mg)Not specified

This compound was generally well-tolerated in its Phase Ib trial, with rash and diarrhea being the most common adverse events, consistent with the known toxicity profile of other EGFR-TKIs.[1] The maximum tolerated dose (MTD) was not reached at doses up to 650 mg twice daily.[1] Osimertinib's safety profile is well-characterized, with common side effects including diarrhea, rash, and nail toxicity.[7]

Pharmacokinetics

ParameterThis compound[8]Osimertinib[9]
Administration Oral, twice dailyOral, once daily
Tmax (Time to Peak Plasma Concentration) 1.0 - 6.0 hours (single dose)~6 hours
T1/2 (Half-life) 4.7 - 11.1 hours (single dose)~48 hours
Accumulation Accumulation observed after 15 daysSteady state reached after ~15 days

This compound is rapidly absorbed and eliminated, with a shorter half-life suggesting the need for twice-daily dosing.[8] Osimertinib has a significantly longer half-life, allowing for once-daily administration.[9]

Resistance Mechanisms

A critical aspect of TKI therapy is the emergence of resistance. For osimertinib, resistance mechanisms are well-documented and can be broadly categorized as on-target (EGFR-dependent) or off-target (EGFR-independent).

Resistance_Mechanisms cluster_osimertinib Osimertinib Resistance Osimertinib Osimertinib On-Target On-Target Osimertinib->On-Target Off-Target Off-Target Osimertinib->Off-Target C797S EGFR C797S Mutation On-Target->C797S MET_Amp MET Amplification Off-Target->MET_Amp HER2_Amp HER2 Amplification Off-Target->HER2_Amp SCLC_Trans SCLC Transformation Off-Target->SCLC_Trans

Osimertinib Resistance Mechanisms.

The most common on-target resistance mechanism to osimertinib is the acquisition of the EGFR C797S mutation.[10][11] Off-target mechanisms include bypass pathway activation, such as MET amplification, and histological transformation to small cell lung cancer.[12][13] Information on specific resistance mechanisms to this compound is not yet available in the public domain and will be a critical area for future research.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of a compound like this compound or osimertinib against a specific kinase is a biochemical assay.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of TKI (this compound/Osimertinib) Start->Compound_Prep Incubation Incubate TKI with reaction mixture Compound_Prep->Incubation Reaction_Mix Prepare reaction mixture: Recombinant EGFR kinase, substrate (e.g., poly-GT), and ATP Reaction_Mix->Incubation Detection Add detection reagent (e.g., ADP-Glo) Incubation->Detection Measurement Measure signal (e.g., luminescence) Detection->Measurement IC50_Calc Calculate IC50 value Measurement->IC50_Calc End End IC50_Calc->End

Workflow of a Kinase Inhibition Assay.

Protocol:

  • Compound Preparation: The test compound (this compound or osimertinib) is serially diluted to a range of concentrations.

  • Reaction Setup: In a multi-well plate, the recombinant EGFR kinase enzyme is mixed with a suitable substrate (e.g., a synthetic peptide) and adenosine triphosphate (ATP).

  • Incubation: The test compound dilutions are added to the reaction mixture and incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for kinase activity and inhibition.

  • Detection: A detection reagent is added to quantify the kinase activity. For example, in an ADP-Glo assay, the amount of ADP produced, which is proportional to kinase activity, is measured via a luminescence signal.

  • Data Analysis: The signal intensity is plotted against the compound concentration, and the half-maximal inhibitory concentration (IC50) is calculated. A lower IC50 value indicates greater potency.

This compound Phase Ib Clinical Trial Methodology

The Phase Ib study of this compound (NCT01772732) was a dose-escalation trial in patients with advanced NSCLC harboring EGFR mutations.[14]

  • Study Design: Patients received this compound orally twice daily in 28-day cycles at escalating doses (100 mg to 650 mg).[14]

  • Assessments:

    • Safety and Tolerability: Monitored throughout the study.

    • Pharmacokinetics: Blood samples were collected on Days 1, 8, 9, 10, 15, 22, and 29 for analysis.[14]

    • Tumor Response: Assessed at baseline, on Day 29, and every 8 weeks thereafter.[14]

Conclusion

Osimertinib is a well-established third-generation EGFR-TKI with a robust body of clinical evidence supporting its use as a first- and second-line treatment for EGFR-mutated NSCLC. This compound is an emerging EGFR-TKI that has shown promising anti-tumor activity and a manageable safety profile in early-phase clinical development.[1]

While direct comparative data is lacking, this guide provides a framework for understanding the key characteristics of both agents. Further clinical investigation, including head-to-head trials, will be necessary to fully elucidate the comparative efficacy and safety of this compound relative to osimertinib and to define its potential role in the management of EGFR-mutated NSCLC. The development of novel TKIs like this compound is crucial for expanding the therapeutic armamentarium and addressing the ongoing challenge of acquired resistance.

References

Simotinib's Kinase Cross-Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data indicates that Simotinib is a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. While direct, publicly available kinome-wide screening data for this compound is limited, existing research consistently underscores its specificity for EGFR with minimal off-target activity reported against other kinase families. This guide provides a comparative analysis of this compound's selectivity, supported by available data and detailed experimental methodologies, to inform researchers and drug development professionals.

Kinase Inhibition Profile of this compound

This compound is a novel, specific EGFR tyrosine kinase inhibitor.[1] In preclinical studies, this compound demonstrated dose-dependent inhibition of EGFR with a half-maximal inhibitory concentration (IC50) of 19.9 nM.[1][2][3] Crucially, in vitro investigations have shown that this compound exhibits no significant activity against other investigated kinases, highlighting its selective nature.[1][2]

While a comprehensive panel of all human kinases has not been published for this compound, its focused activity on EGFR is a key characteristic. For comparison, this guide presents data for other common EGFR tyrosine kinase inhibitors (TKIs) against key members of the ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). This comparison helps to contextualize the selectivity profile of a targeted EGFR inhibitor like this compound.

KinaseThis compound IC50 (nM)Afatinib IC50 (nM)Lapatinib IC50 (nM)
EGFR (ErbB1) 19.9 0.510.8
HER2 (ErbB2) Data Not Available149.2
HER4 (ErbB4) Data Not Available1367

Table 1: Comparative IC50 Values of this compound and Other EGFR-Targeted Kinase Inhibitors. Data for this compound is specific to EGFR.[1][2][3] Comparative data for Afatinib and Lapatinib against other ErbB family members are included to illustrate the varying selectivity profiles of different TKIs. Data for Afatinib and Lapatinib are from separate studies and assay conditions may vary.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of EGFR and a general workflow for assessing kinase inhibitor selectivity.

EGFR Signaling Pathway Inhibition by this compound.

General Workflow for Kinase Selectivity Profiling.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is paramount in drug development. Standard biochemical assays are employed to quantify the inhibitory activity of a compound against a panel of purified kinases. Below are detailed methodologies for two common types of assays used for this purpose.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

Protocol Outline:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the purified kinase, the specific substrate for that kinase, and the test compound (e.g., this compound) at various concentrations in a kinase reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each reaction well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The IC50 values are calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the ATP-binding site of a kinase.

Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) that binds to the kinase's ATP site. When both the antibody and the tracer are bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor™-acceptor. A test compound that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.

Protocol Outline:

  • Reagent Preparation:

    • Prepare solutions of the test compound (e.g., this compound) at various concentrations.

    • Prepare a mixture of the purified, tagged kinase and the Eu-labeled anti-tag antibody in assay buffer.

    • Prepare a solution of the Alexa Fluor™-labeled tracer.

  • Assay Assembly:

    • In a microplate, add the test compound solutions.

    • Add the kinase/antibody mixture to each well.

    • Add the tracer solution to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the emission ratio (acceptor/donor).

    • The IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a competitive binding curve.

Conclusion

The available evidence strongly supports that this compound is a selective EGFR inhibitor. While comprehensive, publicly accessible kinome-wide cross-reactivity data is not yet available, the initial characterization points towards a favorable selectivity profile with minimal off-target effects. Further studies profiling this compound against a broad panel of kinases will provide a more complete understanding of its cross-reactivity and solidify its position as a highly specific therapeutic agent. The experimental protocols outlined above provide a robust framework for conducting such essential selectivity studies.

References

A Comparative Analysis of Simotinib and Dacomitinib for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), Simotinib and dacomitinib. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective understanding of their respective pharmacological profiles, efficacy, and safety based on available preclinical and clinical data.

Mechanism of Action

This compound is described as a novel and selective EGFR tyrosine kinase inhibitor.[1] Preclinical studies have shown that it inhibits EGFR in a dose-dependent manner and has demonstrated antitumor activity by inhibiting EGFR phosphorylation in vivo.[1]

Dacomitinib , on the other hand, is a second-generation, irreversible pan-HER tyrosine kinase inhibitor. It covalently binds to the kinase domains of EGFR (HER1), HER2, and HER4, leading to sustained inhibition of their signaling pathways.[2][3] This broad-spectrum activity against the HER family is a key differentiator from more selective EGFR inhibitors.

Preclinical Data

The following tables summarize the available preclinical data for this compound and dacomitinib, focusing on their in vitro kinase inhibitory activity, cellular antiproliferative effects, and in vivo antitumor efficacy.

Table 1: In Vitro Kinase Inhibition
Kinase TargetThis compound IC₅₀ (nM)Dacomitinib IC₅₀ (nM)
EGFR (HER1)19.9[1]Not explicitly found
HER2 (ErbB2)Data not availableNot explicitly found
HER4 (ErbB4)Data not availableNot explicitly found

IC₅₀: Half-maximal inhibitory concentration.

Table 2: In Vitro Cellular Antiproliferative Activity
Cell LineCancer TypeThis compound GI₅₀ (µM)Dacomitinib GI₅₀ (µM)
A431Epidermoid CarcinomaData not availableNot explicitly found

GI₅₀: Half-maximal growth inhibition concentration. Data for a direct comparison in the same cell lines is limited.

Table 3: In Vivo Antitumor Efficacy in Xenograft Models
Xenograft ModelTreatmentTumor Growth InhibitionReference
Human A431 tumor cells in nude miceThis compoundInhibited EGFR phosphorylation[1]
Gefitinib-resistant NSCLC xenograftsDacomitinibEffective at reducing tumor growth[2]
Human bladder cancer xenograftsDacomitinibPronounced activity as a single agent and in combination with chemotherapy[4]
Glioblastoma primary cell line xenografts (EGFR amplified)DacomitinibSeverely impairs tumor growth[5]

Clinical Data

The clinical development of this compound has been documented in a Phase Ib trial, while dacomitinib has undergone extensive evaluation in multiple clinical trials, including the pivotal Phase III ARCHER 1050 study.

Table 4: Clinical Efficacy in EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC)
ParameterThis compound (Phase Ib)[1]Dacomitinib (ARCHER 1050)[6]
Trial Design Single-arm, dose escalationRandomized, open-label, Phase III (vs. Gefitinib)
Patient Population Advanced NSCLC with EGFR mutationsFirst-line, advanced NSCLC with EGFR activating mutations
Objective Response Rate (ORR) 39.0% (Partial Response)75%
Median Progression-Free Survival (PFS) 9.9 months14.7 months
Median Overall Survival (OS) 14.6 months34.1 months
Table 5: Common Adverse Events (All Grades)
Adverse EventThis compound (Phase Ib)[1]Dacomitinib (ARCHER 1050)[6]
Diarrhea56.1%87%
Rash41.5%49% (Dermatitis acneiform)
StomatitisNot reported44%
ParonychiaNot reported62%

Resistance Mechanisms

This compound: Information regarding specific resistance mechanisms to this compound is not yet well-documented in publicly available literature.

Dacomitinib: As a second-generation EGFR TKI, dacomitinib was designed to overcome some of the resistance mechanisms associated with first-generation inhibitors. However, acquired resistance to dacomitinib can still occur. The most common mechanism of acquired resistance to first- and second-generation EGFR TKIs is the development of the T790M "gatekeeper" mutation in the EGFR kinase domain.[7] Studies have shown that dacomitinib can induce the T790M mutation in vitro.[8] Another identified resistance mechanism is the C797S mutation.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and a typical experimental workflow for evaluating these inhibitors.

EGFR_HER2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binds EGFR->EGFR HER2 HER2 EGFR->HER2 Heterodimerization P_EGFR pEGFR EGFR->P_EGFR Autophosphorylation P_HER2 pHER2 HER2->P_HER2 Phosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K P_HER2->RAS P_HER2->PI3K This compound This compound This compound->P_EGFR Inhibits Dacomitinib Dacomitinib Dacomitinib->P_EGFR Inhibits Dacomitinib->P_HER2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Kinase Inhibition Assay (IC₅₀ determination) Cell_Culture Cancer Cell Line Culture (e.g., NSCLC lines) Kinase_Assay->Cell_Culture Proliferation_Assay Cell Proliferation Assay (GI₅₀ determination) Cell_Culture->Proliferation_Assay Western_Blot Western Blot Analysis (Signaling pathway inhibition) Cell_Culture->Western_Blot Xenograft_Model Xenograft Model Development (e.g., NSCLC in nude mice) Proliferation_Assay->Xenograft_Model Western_Blot->Xenograft_Model Drug_Administration Drug Administration (this compound vs. Dacomitinib) Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Efficacy_Analysis Efficacy Analysis (Tumor Growth Inhibition) Tumor_Measurement->Efficacy_Analysis

References

A Researcher's Guide to Predicting Simotinib Response: A Comparative Analysis of Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to predict a patient's response to targeted therapies is paramount. This guide provides a comprehensive comparison of biomarkers used to predict the response to Simotinib, a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and other established alternatives in the treatment of non-small cell lung cancer (NSCLC). This analysis is supported by experimental data and detailed methodologies to aid in research and clinical trial design.

This compound: A Novel EGFR Tyrosine Kinase Inhibitor

This compound is a novel, selective, and specific TKI that inhibits EGFR tyrosine kinase activity. Preclinical studies have shown its ability to inhibit EGFR phosphorylation, and a phase Ib clinical trial in patients with advanced NSCLC and EGFR mutations demonstrated its tolerability and antitumor activity. This guide will delve into the key biomarkers that can help identify patient populations most likely to benefit from this compound and how its predictive biomarker profile compares to other EGFR TKIs.

Key Predictive Biomarkers for EGFR TKI Response

The response to EGFR TKIs is not uniform across all NSCLC patients. Several key biomarkers have been identified that can predict the likelihood of a positive clinical outcome. These include:

  • EGFR Mutations: Activating mutations in the EGFR gene, most commonly deletions in exon 19 and the L858R point mutation in exon 21, are the strongest predictors of a favorable response to EGFR TKIs.[1][2]

  • KRAS Mutations: The presence of mutations in the KRAS gene, a downstream effector in the EGFR signaling pathway, is associated with a lack of response to EGFR TKIs.[2]

  • EGFR Protein Expression: The level of EGFR protein expression in tumor cells, as determined by immunohistochemistry (IHC), has been investigated as a predictive biomarker, although its utility has been a subject of debate.

  • EGFR Gene Copy Number: An increased number of copies of the EGFR gene, assessed by fluorescence in situ hybridization (FISH), has been correlated with response to EGFR-targeted therapies.[2]

Comparative Efficacy of this compound and Alternative EGFR TKIs

While direct head-to-head comparative trials of this compound against other EGFR TKIs with detailed biomarker analysis are not yet available, we can infer its potential performance by examining the established efficacy of other TKIs in biomarker-defined patient populations.

Table 1: Efficacy of this compound in EGFR-Mutated NSCLC (Phase Ib Trial)
Biomarker StatusNObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
EGFR Mutation Positive 4139.0%9.9 months14.6 months

Data from a phase Ib study of this compound in patients with advanced NSCLC and EGFR gene mutations.

Table 2: Comparative Efficacy of Approved EGFR TKIs in EGFR-Mutated NSCLC
DrugGenerationTrialN (EGFR-mutant)ORRMedian PFS (months)
Gefitinib 1stIPASS26171.2%9.5
Erlotinib 1stOPTIMAL8283%13.1
Afatinib 2ndLUX-Lung 322956%11.1
Osimertinib 3rdFLAURA27980%18.9

This table summarizes data from key clinical trials of first, second, and third-generation EGFR TKIs in the first-line treatment of EGFR-mutated NSCLC.

Experimental Protocols for Biomarker Analysis

Accurate and reproducible biomarker testing is critical for patient selection. The following are detailed methodologies for the key experiments cited.

EGFR and KRAS Mutation Analysis

Methodology: Polymerase Chain Reaction (PCR) and DNA Sequencing

This method is used to identify specific mutations within the EGFR and KRAS genes.

Protocol:

  • DNA Extraction: Genomic DNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue, fresh tumor tissue, or plasma (for liquid biopsy).

  • PCR Amplification: Specific regions of the EGFR (exons 18-21) and KRAS (exons 2 and 3) genes are amplified using PCR with specific primers.

  • Sequencing: The amplified PCR products are then sequenced using methods such as Sanger sequencing or next-generation sequencing (NGS) to identify any mutations.

  • Data Analysis: The sequencing data is compared to a reference sequence to identify and characterize any mutations present.

EGFR Protein Expression Analysis

Methodology: Immunohistochemistry (IHC)

This technique is used to visualize the amount and localization of EGFR protein in tumor tissue.

Protocol:

  • Tissue Preparation: FFPE tumor tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the EGFR antigen.

  • Antibody Incubation: The tissue sections are incubated with a primary antibody specific to the EGFR protein.

  • Detection: A secondary antibody conjugated to an enzyme is added, followed by a chromogenic substrate to produce a colored signal at the site of the antigen.

  • Scoring: The intensity and percentage of stained tumor cells are evaluated by a pathologist to determine an H-score (ranging from 0 to 300). A higher score indicates greater EGFR protein expression.

EGFR Gene Copy Number Analysis

Methodology: Fluorescence In Situ Hybridization (FISH)

This method is used to determine the number of copies of the EGFR gene within tumor cells.

Protocol:

  • Probe Hybridization: A fluorescently labeled DNA probe specific to the EGFR gene and a control probe for the centromere of chromosome 7 (CEP7) are hybridized to FFPE tumor tissue sections.

  • Fluorescence Microscopy: The slides are examined under a fluorescence microscope, and the number of fluorescent signals for EGFR and CEP7 are counted in a predefined number of tumor cell nuclei.

  • Ratio Calculation: The ratio of EGFR gene signals to CEP7 signals is calculated. A high ratio or the presence of gene clusters is indicative of EGFR gene amplification.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR P P EGFR->P Autophosphorylation This compound This compound This compound->P Inhibits RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Biomarker_Analysis_Workflow cluster_sample Sample Collection cluster_analysis Biomarker Analysis cluster_decision Treatment Decision Tumor_Biopsy Tumor Biopsy (FFPE or Fresh) DNA_Extraction DNA Extraction Tumor_Biopsy->DNA_Extraction IHC Immunohistochemistry (EGFR Protein Expression) Tumor_Biopsy->IHC FISH Fluorescence In Situ Hybridization (EGFR Gene Copy Number) Tumor_Biopsy->FISH Blood_Sample Blood Sample (Liquid Biopsy) Blood_Sample->DNA_Extraction PCR_Sequencing PCR & Sequencing (EGFR/KRAS Mutations) DNA_Extraction->PCR_Sequencing Treatment_Selection Treatment Selection (this compound or Alternative) PCR_Sequencing->Treatment_Selection IHC->Treatment_Selection FISH->Treatment_Selection

Caption: Workflow for biomarker analysis to guide treatment selection.

Conclusion

The identification of predictive biomarkers is crucial for optimizing the clinical use of EGFR TKIs like this compound. While data on this compound is still emerging, the well-established roles of EGFR mutations, KRAS mutations, EGFR protein expression, and EGFR gene copy number in predicting response to other EGFR TKIs provide a strong framework for its clinical development and application. The detailed experimental protocols and pathway diagrams in this guide offer a valuable resource for researchers dedicated to advancing personalized medicine in the treatment of NSCLC. As more data from clinical trials of this compound become available, a more direct comparison of its efficacy within specific biomarker-defined populations will be possible, further refining its role in the therapeutic landscape.

References

Independent Validation of Simotinib's Antitumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of Simotinib's antitumor activity with other epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview based on available preclinical and clinical data.

This compound is a novel, selective EGFR-TKI that has demonstrated antitumor activity by inhibiting EGFR phosphorylation.[1] Preclinical studies have shown its dose-dependent inhibition of EGFR and the growth of human A431 tumor cells, which have high EGFR expression.[1]

Comparative Efficacy of EGFR Tyrosine Kinase Inhibitors

While direct head-to-head comparative trials involving this compound are not extensively available in the public domain, this section provides a comparative overview of this compound's performance against other well-established EGFR-TKIs based on existing clinical data.

DrugGenerationMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Objective Response Rate (ORR)
This compound Novel9.9 months[1]14.6 months[1]16.7% - 50% (in patients with brain metastases)[1]
Gefitinib First9.2 - 10.9 months26.8 months56.3% (in poor performance status patients)[2]
Erlotinib First8.6 - 10.0 monthsNot specified in provided resultsNot specified in provided results
Afatinib Second11.0 - 11.4 monthsNot specified in provided resultsFavorable compared to other EGFR-TKIs[2]
Osimertinib Third10.1 - 18.9 months38.6 months71% - 80%[3][4]

Note: The data presented is compiled from different clinical trials and patient populations and should be interpreted with caution as direct comparisons may not be appropriate.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the process of evaluating antitumor activity, the following diagrams illustrate the EGFR signaling pathway targeted by this compound and a general experimental workflow for assessing the efficacy of tyrosine kinase inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation This compound This compound This compound->EGFR Inhibits (Tyrosine Kinase Domain)

Caption: EGFR Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation in_vitro In Vitro Assays (e.g., Cell Viability, Kinase Assay) in_vivo In Vivo Models (e.g., Xenografts) in_vitro->in_vivo Promising Results phase1 Phase I Trial (Safety, PK, Tolerability) in_vivo->phase1 Favorable Profile phase2 Phase II Trial (Efficacy, Dosing) phase1->phase2 phase3 Phase III Trial (Comparison to Standard of Care) phase2->phase3

Caption: General Experimental Workflow for TKI Validation.

Experimental Protocols

Detailed methodologies are crucial for the independent validation of this compound's antitumor activity. The following are summaries of key experimental protocols.

In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on EGFR.

  • Method: The inhibitory activity of this compound on EGFR is measured using a kinase assay. This typically involves incubating recombinant human EGFR with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of this compound. The phosphorylation of the substrate is then quantified, often using methods like ELISA or radiometric assays. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the EGFR kinase activity. For this compound, the reported IC50 on EGFR is 19.9 nM.[1]

Cell Viability Assay
  • Objective: To assess the effect of this compound on the growth of cancer cell lines.

  • Method: Human A431 tumor cells, which highly express EGFR, are seeded in multi-well plates.[1] The cells are then treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The results are used to determine the dose-dependent inhibitory effect of this compound on cell growth.

In Vivo Xenograft Model
  • Objective: To evaluate the antitumor activity of this compound in a living organism.

  • Method: Nude mice are subcutaneously injected with human tumor cells (e.g., A431). Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives daily administration of this compound at a specified dose. Tumor volume is measured regularly (e.g., twice weekly) with calipers. At the end of the study, tumors are excised and may be used for further analysis, such as examining the inhibition of EGFR phosphorylation via immunoblotting.[1]

Logical Framework for Antitumor Activity Validation

The validation of a novel antitumor agent like this compound follows a logical progression from preclinical evidence to clinical confirmation.

Validation_Logic Discovery Target Identification (e.g., EGFR in NSCLC) Preclinical Preclinical Evidence (In Vitro & In Vivo Activity) Discovery->Preclinical Demonstrates Mechanism Clinical_Phase1 Phase I Clinical Trial (Safety & Pharmacokinetics) Preclinical->Clinical_Phase1 Supports Human Testing Clinical_Phase2_3 Phase II/III Clinical Trials (Efficacy & Comparison) Clinical_Phase1->Clinical_Phase2_3 Establishes Safe Dose Approval Regulatory Approval Clinical_Phase2_3->Approval Confirms Clinical Benefit

Caption: Logical Flow of Antitumor Drug Validation.

Conclusion

The available data indicates that this compound is a potent EGFR-TKI with demonstrated antitumor activity in both preclinical models and early-phase clinical trials in patients with advanced non-small cell lung cancer.[1] While direct comparative data with other EGFR inhibitors is limited, its efficacy metrics for PFS and OS provide a benchmark for its potential therapeutic role. Further large-scale, randomized clinical trials are necessary for a definitive comparison with existing standards of care like osimertinib and other EGFR-TKIs.

References

A Comparative Meta-analysis of EGFR Tyrosine Kinase Inhibitors, Including the Novel Compound Simotinib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) for researchers, scientists, and drug development professionals. It includes a detailed analysis of Simotinib, a novel selective EGFR TKI, and places its performance in the context of established first-, second-, and third-generation EGFR TKIs such as gefitinib, erlotinib, afatinib, dacomitinib, and osimertinib. The information is supported by experimental data from clinical trials and preclinical studies.

Introduction to EGFR TKIs and this compound

EGFR TKIs are a cornerstone of targeted therapy for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[1] These mutations lead to constitutive activation of the EGFR signaling pathway, promoting tumor growth and survival. EGFR TKIs competitively inhibit the ATP binding site of the tyrosine kinase domain, blocking downstream signaling.

This compound is a novel, selective, and specific EGFR TKI.[2] In vitro studies have shown that it inhibits EGFR in a dose-dependent manner and the growth of human A431 tumor cells, which have high EGFR expression, with no significant activity on other kinases.[2] Preclinical studies in a nude xenograft model demonstrated its antitumor activity through the inhibition of EGFR phosphorylation.[2]

Comparative Efficacy and Safety Data

Direct comparative efficacy data from a meta-analysis including this compound is not yet available as it is a newer agent. The following tables summarize key efficacy and safety data from the phase Ib trial of this compound and from meta-analyses and pivotal clinical trials of other EGFR TKIs. It is important to note that the data for this compound is from an early phase trial and is not directly comparable to the phase III trial and meta-analysis data of the other agents.

Table 1: Efficacy of this compound in Patients with Advanced NSCLC and EGFR Mutations (Phase Ib Trial - NCT01772732) [2][3]

Efficacy EndpointResult95% Confidence Interval
Objective Response Rate (ORR)39.3%-
Partial Response (PR)39.3%-
Stable Disease (SD)46.3%-
Median Progression-Free Survival (PFS)9.9 months4.7 - 12.1 months
Median Overall Survival (OS)14.6 months12.3 - 22.5 months

Table 2: Comparative Efficacy of First- and Second-Generation EGFR TKIs from Meta-Analyses

TreatmentMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
Gefitinib9.0 - 10.9 months26.8 months[4][5]
Erlotinib9.7 - 13.1 months-[5]
Afatinib11.0 months-[6]
Dacomitinib14.7 months34.1 months[5][6]

Table 3: Efficacy of Osimertinib (Third-Generation EGFR TKI) from the FLAURA Trial [1]

TreatmentMedian Progression-Free Survival (PFS)Median Overall Survival (OS)
Osimertinib18.9 months38.6 months
Gefitinib or Erlotinib10.2 months31.8 months

Table 4: Common Adverse Events (Grade ≥3) of this compound (Phase Ib Trial) [2]

Adverse EventFrequency
Rash41.5% (all grades)
Diarrhea56.1% (all grades)
Aminotransferase elevations19.5% (all grades)

Note: The majority of adverse events reported for this compound were grade 1 or 2.

Table 5: Common Adverse Events (Grade ≥3) of Other EGFR TKIs from Clinical Trials

Adverse EventGefitinibErlotinibAfatinibDacomitinibOsimertinib
Rash/Acneiform Dermatitis1-2%9%16%14%<1%
Diarrhea1-2%7%14%8%2%
Elevated ALT8.5%2%--2%

Experimental Protocols

This compound Phase Ib Trial (NCT01772732) Methodology
  • Study Design: A phase Ib, open-label, dose-escalation study.[2][7]

  • Patient Population: 41 patients with histologically or cytologically confirmed advanced NSCLC who had relapsed after at least one platinum-based chemotherapy regimen and harbored an EGFR gene mutation (e.g., Exon 19 deletion, L858R, L861Q, G719X).[2][7]

  • Treatment: this compound was administered orally twice daily in 28-day cycles, with doses escalating from 100 mg to 650 mg.[2]

  • Assessments:

    • Safety and Tolerability: Monitored throughout the study.[2]

    • Pharmacokinetics: Blood samples were collected on Days 1, 8, 9, 10, 15, 22, and 29 for analysis.[2][3]

    • Tumor Response: Assessed at baseline, on Day 29, and every 8 weeks thereafter using Response Evaluation Criteria in Solid Tumors (RECIST).[2][3]

General Methodology for Meta-Analyses of EGFR TKIs
  • Search Strategy: A systematic search of databases such as PubMed, Embase, and the Cochrane Library, as well as abstracts from major oncology conferences (e.g., ASCO, ESMO).[6][8][9]

  • Study Selection: Inclusion of randomized controlled trials (RCTs) comparing EGFR TKIs with each other or with chemotherapy in patients with EGFR-mutated NSCLC.

  • Data Extraction: Key data points extracted include progression-free survival (PFS), overall survival (OS), objective response rate (ORR), and adverse events.

  • Statistical Analysis: Network meta-analysis using either a Bayesian or frequentist approach to compare multiple treatments simultaneously. Hazard ratios (HRs) and 95% confidence intervals (CIs) are typically used for time-to-event outcomes.[6]

Signaling Pathway and Experimental Workflow Diagrams

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_tkis EGFR TKIs cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK This compound This compound This compound->EGFR Gefitinib Gefitinib Gefitinib->EGFR Erlotinib Erlotinib Erlotinib->EGFR Afatinib Afatinib Afatinib->EGFR Dacomitinib Dacomitinib Dacomitinib->EGFR Osimertinib Osimertinib Osimertinib->EGFR RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: EGFR signaling pathway and points of inhibition by TKIs.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_assessment Assessment cluster_followup Follow-up Inclusion Inclusion Criteria Met (e.g., EGFR mutation+) Informed_Consent Informed Consent Inclusion->Informed_Consent Exclusion Exclusion Criteria Met Randomization Randomization (for controlled trials) Informed_Consent->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Standard TKI) Randomization->Treatment_Arm_B Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Arm_A->Safety_Monitoring Tumor_Response Tumor Response Assessment (e.g., RECIST) Treatment_Arm_A->Tumor_Response PK_Analysis Pharmacokinetic Analysis Treatment_Arm_A->PK_Analysis Treatment_Arm_B->Safety_Monitoring Treatment_Arm_B->Tumor_Response Treatment_Arm_B->PK_Analysis PFS Progression-Free Survival Tumor_Response->PFS OS Overall Survival PFS->OS

Caption: Generalized workflow of a clinical trial for EGFR TKIs.

References

Safety Operating Guide

Proper Disposal of Simotinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, Simotinib is not classified as a hazardous substance or mixture according to its Safety Data Sheet (SDS).[1] However, adherence to standard laboratory chemical waste procedures is essential to ensure safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Key Safety and Handling Information

While this compound is not classified as hazardous, it is crucial to handle it with care in a laboratory setting.[1] The following table summarizes key information from the product's Safety Data Sheet.

ParameterValueReference
Product Name This compoundMedChemExpress
CAS Number 944258-89-3MedChemExpress
Molecular Formula C25H26ClFN4O4MedChemExpress
Molecular Weight 500.95MedChemExpress
Hazard Classification Not a hazardous substance or mixtureMedChemExpress[1]

Step-by-Step Disposal Protocol

Even though this compound is not classified as hazardous, it is prudent to follow established protocols for pharmaceutical waste disposal to minimize environmental impact and ensure workplace safety.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Safety glasses

  • Lab coat

  • Gloves

2. Waste Segregation:

  • Solid Waste: Unused or expired this compound powder should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other laboratory waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container for liquids. Avoid disposing of solutions down the drain.

  • Contaminated Materials: Items such as weigh boats, pipette tips, and empty vials that have come into direct contact with this compound should be disposed of in the solid hazardous waste container.

3. Disposal Procedure:

  • Place all waste materials in the appropriate, labeled hazardous waste container.

  • Ensure the container is securely sealed to prevent leaks or spills.

  • Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.

  • Follow your institution's specific procedures for hazardous waste pickup.

4. Spill Management: In case of a spill:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE.

  • Cover the spill with an absorbent material.

  • Collect the absorbent material and any contaminated debris and place it in the designated hazardous waste container.

  • Clean the spill area thoroughly with an appropriate solvent.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste is_solid Is the waste solid? start->is_solid solid_waste_container Place in Solid Hazardous Waste Container is_solid->solid_waste_container Yes liquid_waste_container Place in Liquid Hazardous Waste Container is_solid->liquid_waste_container No seal_and_label Seal and Label Container solid_waste_container->seal_and_label liquid_waste_container->seal_and_label store_waste Store in Satellite Accumulation Area seal_and_label->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup end End of Process ehs_pickup->end

Caption: this compound Disposal Workflow.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound. Always consult your institution's specific EHS guidelines for chemical waste management.

References

Personal protective equipment for handling Simotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Simotinib, a selective EGFR tyrosine kinase inhibitor. Adherence to these procedures is essential to minimize exposure risk and ensure a safe laboratory environment.

When handling this compound, a potent compound, a comprehensive approach to personal protective equipment (PPE) is crucial. The following table summarizes the recommended PPE and handling protocols.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Gown Disposable, lint-free, solid-front gown made of polyethylene-coated polypropylene.Protects against splashes and particulate contamination. Gowns should be changed every 2-3 hours or immediately after a spill.[1]
Eye Protection Safety goggles with side shields or a full-face shield.Protects eyes from splashes and aerosols.[2]
Respiratory Protection NIOSH-certified N95 or N100 respirator.Required when there is a risk of generating airborne particles or aerosols.[2]

Operational Plan: Donning, Doffing, and Disposal of PPE

Donning PPE Workflow:

A systematic approach to putting on PPE is critical to ensure complete protection. The following workflow should be followed:

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for defects Hand_Hygiene_1 Perform hand hygiene Inspect_PPE->Hand_Hygiene_1 Don_Gown Don gown Hand_Hygiene_1->Don_Gown Don_Respirator Don N95/N100 respirator Don_Gown->Don_Respirator Don_Goggles Don safety goggles or face shield Don_Respirator->Don_Goggles Don_Gloves Don inner pair of gloves Don_Goggles->Don_Gloves Don_Outer_Gloves Don outer pair of gloves over gown cuff Don_Gloves->Don_Outer_Gloves

PPE Donning Workflow

Handling and Experimental Procedures:

  • All handling of this compound powder should be conducted in a certified biological safety cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize inhalation exposure.

  • Use dedicated equipment for weighing and handling the compound.

  • Avoid eating, drinking, or smoking in areas where this compound is handled.[3]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

Doffing PPE and Disposal Plan:

The removal of PPE should be performed in a designated area to prevent cross-contamination.

PPE_Doffing_Disposal_Workflow cluster_doffing Doffing Sequence cluster_disposal Disposal Remove_Outer_Gloves Remove outer gloves Remove_Gown Remove gown Remove_Outer_Gloves->Remove_Gown Hand_Hygiene_2 Perform hand hygiene Remove_Gown->Hand_Hygiene_2 Remove_Goggles Remove goggles or face shield Hand_Hygiene_2->Remove_Goggles Remove_Respirator Remove respirator Remove_Goggles->Remove_Respirator Remove_Inner_Gloves Remove inner gloves Remove_Respirator->Remove_Inner_Gloves Hand_Hygiene_3 Perform final hand hygiene Remove_Inner_Gloves->Hand_Hygiene_3 Dispose_Waste Dispose of all PPE in a designated hazardous waste container Hand_Hygiene_3->Dispose_Waste

PPE Doffing and Disposal Workflow

Spill Management:

In the event of a spill, the area should be immediately secured. Personnel with appropriate PPE should contain and clean the spill using a chemotherapy spill kit. All materials used for cleanup must be disposed of as hazardous waste.

Disposal:

All waste contaminated with this compound, including disposable PPE, must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[3] This typically involves segregation into clearly labeled, sealed containers for incineration.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Simotinib
Reactant of Route 2
Reactant of Route 2
Simotinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.